molecular formula C6H2BrCl2NO2 B1272027 2-Bromo-3,5-dichloroisonicotinic acid CAS No. 343781-56-6

2-Bromo-3,5-dichloroisonicotinic acid

Cat. No.: B1272027
CAS No.: 343781-56-6
M. Wt: 270.89 g/mol
InChI Key: DSKHVZJZZXHWPU-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloroisonicotinic acid is a useful research compound. Its molecular formula is C6H2BrCl2NO2 and its molecular weight is 270.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3,5-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHVZJZZXHWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376237
Record name 2-Bromo-3,5-dichloroisonicotinic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00376237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343781-56-6
Record name 2-Bromo-3,5-dichloro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343781-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Bromo-3,5-dichloroisonicotinic acid (CAS 343781-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data for 2-Bromo-3,5-dichloroisonicotinic acid. As of this writing, detailed experimental studies, including specific synthesis protocols and biological activity, have not been published in peer-reviewed literature or patent filings. The information presented is based on data from chemical suppliers and general knowledge of related compounds.

Core Properties

This compound is a halogenated pyridine carboxylic acid derivative. Such scaffolds are of interest in medicinal chemistry due to the diverse biological activities exhibited by related isonicotinic acid analogs. The compound is a solid at room temperature.[1]

Physicochemical Data

The quantitative properties of this compound are summarized below. Data is aggregated from publicly available sources provided by chemical suppliers.

PropertyValueSource
CAS Number 343781-56-6[2][3]
Molecular Formula C₆H₂BrCl₂NO₂[2][3]
Molecular Weight 270.896 g/mol [2]
IUPAC Name This compound
Physical Form Solid
Boiling Point 200-202 °C (Predicted)
Purity ≥96%
Storage Temperature Ambient
Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

Hazard StatementCode
Causes skin irritation.H315
Causes serious eye irritation.H319
May cause respiratory irritation.H335

Precautionary Statements: P261, P271, P280. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.

Experimental Protocols

Note: No specific, peer-reviewed experimental protocols for the synthesis or biological evaluation of this compound have been found in the public domain. The following sections describe generalized, hypothetical procedures based on common practices for analogous compounds.

Hypothetical Synthesis Outline

The synthesis of halogenated pyridine carboxylic acids often involves a multi-step process starting from a simpler pyridine core. A potential, though unverified, synthetic route could involve:

  • Halogenation of a suitable pyridine precursor.

  • Carboxylation of the pyridine ring, for instance, through lithiation followed by quenching with carbon dioxide.

  • Purification of the final product, typically using techniques like recrystallization or column chromatography.

Without specific literature, this remains a generalized approach.

General Workflow for Biological Screening

For novel isonicotinic acid derivatives, a common workflow to assess potential antimicrobial or other biological activity would follow the steps outlined below. This is a representative workflow and has not been specifically applied to the title compound.

G A Compound Acquisition (CAS 343781-56-6) B Primary Antimicrobial Screening (e.g., MIC Assay) A->B C Cytotoxicity Assay (e.g., MTT on cell lines) A->C D Data Analysis: Determine IC50 / MIC B->D C->D E Target-Based Assays (If putative target is known) D->E If Active & Non-Toxic F Cell-Based Pathway Analysis (e.g., Reporter Assays) D->F If Active & Non-Toxic G Lead Compound Identification E->G F->G

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity or mechanism of action of this compound.

However, the broader class of isonicotinic acids is well-studied. The most notable example is isoniazid, an anti-tuberculosis drug that acts as a prodrug. Upon activation by a mycobacterial catalase-peroxidase enzyme, it inhibits the synthesis of mycolic acid, a critical component of the bacterial cell wall. Other substituted isonicotinic acids have been investigated for a range of activities, including antibacterial, antifungal, and anti-inflammatory properties. The presence of halogen atoms (bromine and chlorine) on the pyridine ring of the title compound may significantly influence its physicochemical properties and potential biological interactions, a common strategy in drug design to enhance efficacy.

Due to the absence of data, no signaling pathway diagrams can be provided for this compound. Further research would be required to determine if it interacts with any biological targets and, if so, through which signaling cascades.

References

Technical Guide: Physicochemical Characteristics of 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Bromo-3,5-dichloroisonicotinic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported data with representative experimental protocols and predicted spectroscopic features based on the analysis of structurally related compounds.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative. The presence of bromine and chlorine atoms, along with a carboxylic acid group, imparts specific chemical reactivity and physical properties to the molecule, making it a potentially valuable building block in medicinal chemistry and materials science.

Table 1: Summary of Physicochemical Properties

PropertyValueSource / Comment
CAS Number 343781-56-6[1][2][3][4][5]
Molecular Formula C₆H₂BrCl₂NO₂[1][4][5]
Molecular Weight 270.90 g/mol [5][6]
IUPAC Name This compound
Appearance Off-white to white solid[5]
Boiling Point 200-202 °C
Melting Point Data not availableN/A
pKa Data not availableExpected to be acidic due to the carboxylic acid group.
Solubility Data not availableLikely soluble in polar organic solvents like methanol, ethanol, and acetone.
Purity ≥96%
Storage Sealed in a dry place at room temperature.[6]

Spectroscopic Data and Characterization

Table 2: Predicted Spectroscopic Features

TechniquePredicted Features
¹H-NMR A single signal is expected for the lone aromatic proton on the pyridine ring. Its chemical shift would likely be downfield (>8.0 ppm) due to the deshielding effects of the adjacent nitrogen atom and halogen substituents. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).
¹³C-NMR Six distinct signals are expected, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the largest chemical shift (typically 165-185 ppm). The carbon atoms attached to the halogens will also be significantly deshielded.
FT-IR Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-N, C-C, C-Cl, and C-Br stretching and bending vibrations in the fingerprint region.
Mass Spec. The mass spectrum will show a complex molecular ion peak pattern due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following sections provide representative protocols for the synthesis, purification, and analysis of this compound. These are generalized procedures based on methods for structurally similar compounds and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis Protocol

A plausible synthetic route to this compound could involve a multi-step process starting from a suitable pyridine precursor, such as 2-amino-4-chloropyridine. The key steps would likely involve bromination and a Sandmeyer-type reaction to introduce the second chloro and the carboxylic acid functionalities.

Step 1: Bromination of 2-amino-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine in a suitable solvent like dichloromethane.[2][7]

  • Cool the solution to 0 °C.[2][7]

  • Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature.[2][7]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[2][7]

  • Upon completion, work up the reaction by washing with an acidic solution, followed by basification and extraction with an organic solvent like ethyl acetate.[2][7]

  • Dry the organic layer, concentrate, and purify to obtain the brominated intermediate.[2][7]

Step 2: Diazotization and Chlorination

  • Dissolve the intermediate from Step 1 in concentrated hydrochloric acid at a low temperature (e.g., -30 °C).[7]

  • Slowly add a solution of sodium nitrite.[7]

  • After the diazotization is complete, add cuprous chloride to facilitate the Sandmeyer reaction, introducing the second chlorine atom.[7]

  • Allow the reaction to warm to room temperature.[7]

  • Work up the reaction by neutralizing the acid and extracting the product.

  • Purify the resulting 5-bromo-2,4-dichloropyridine, likely via column chromatography.[7]

Step 3: Conversion to Carboxylic Acid The final step would involve converting the dichlorobromopyridine to the corresponding isonicotinic acid. This could potentially be achieved through methods such as lithiation followed by quenching with carbon dioxide, or through oxidation of a precursor with a methyl group at the 4-position. The specific method would depend on the exact synthetic strategy employed.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for similar compounds include ethanol/water or dichloromethane/hexane.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[8]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak cluster to confirm the molecular weight and isotopic distribution. Examine the fragmentation pattern to further support the proposed structure.[9]

Diagrams and Workflows

Synthesis_and_Characterization Figure 1: General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Pyridine Precursor Step1 Halogenation (e.g., Bromination) Start->Step1 Step2 Functional Group Interconversion (e.g., Diazotization/Sandmeyer) Step1->Step2 Step3 Final Functionalization (e.g., Carboxylation) Step2->Step3 Crude_Product Crude Product Step3->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Solid Pure Solid Recrystallization->Pure_Solid Analysis_Start Purified Compound Pure_Solid->Analysis_Start NMR NMR Spectroscopy (¹H, ¹³C) Analysis_Start->NMR MS Mass Spectrometry Analysis_Start->MS FTIR FT-IR Spectroscopy Analysis_Start->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation

Figure 1: General Workflow for Synthesis and Characterization

Biological Activity

Currently, there is no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, halogenated pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The structural features of this compound suggest it could be a candidate for screening in various biological assays.

Biological_Screening_Logic Figure 2: Logical Flow for Biological Investigation Compound 2-Bromo-3,5-dichloro- isonicotinic Acid Hypothesis Hypothesis: Halogenated pyridines often possess biological activity Compound->Hypothesis Screening In-vitro Biological Screening Hypothesis->Screening Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Screening->Antimicrobial Anticancer Anticancer Assays (Cell Viability) Screening->Anticancer Enzyme Enzyme Inhibition Assays Screening->Enzyme Hit_Identified Biological 'Hit' Identified Antimicrobial->Hit_Identified No_Activity No Significant Activity Antimicrobial->No_Activity Anticancer->Hit_Identified Anticancer->No_Activity Enzyme->Hit_Identified Enzyme->No_Activity Further_Studies Further Mechanistic Studies (e.g., Signaling Pathways) Hit_Identified->Further_Studies

Figure 2: Logical Flow for Biological Investigation

Conclusion

References

An In-depth Technical Guide on 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of 2-Bromo-3,5-dichloroisonicotinic acid (CAS No: 343781-56-6). While extensive searches of publicly available scientific literature and chemical databases have not yielded specific quantitative solubility data for this compound, this document provides a detailed, industry-standard experimental protocol for determining its solubility. Furthermore, a generalized workflow for this experimental procedure is presented visually. The guide compiles essential physicochemical properties and offers a framework for the empirical determination of solubility, a critical parameter in pharmaceutical research and development.

Introduction

This compound is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Its structural complexity, featuring a bromine atom and two chlorine atoms on the isonicotinic acid backbone, suggests that its solubility characteristics will be crucial for its handling, reaction optimization, purification, and formulation. Understanding the solubility of this compound in various organic and aqueous solvent systems is a fundamental prerequisite for its effective utilization in research and development.

This guide addresses the current information gap regarding the quantitative solubility of this compound. It provides a detailed experimental protocol based on the widely accepted shake-flask method, enabling researchers to generate reliable solubility data in their laboratories.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier and database sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 343781-56-6[1][2][3][4][5]
Molecular Formula C₆H₂BrCl₂NO₂[1][2][3]
Molecular Weight 270.9 g/mol [1][3]
IUPAC Name This compound
Physical Form Solid
Boiling Point 200-202 °C
Purity Typically ≥96%

Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not available in the public domain. Based on its chemical structure—a carboxylic acid with significant halogenation—it is predicted to have low solubility in water and varying degrees of solubility in organic solvents, influenced by solvent polarity.

To address this data gap, the following section provides a detailed experimental protocol for the determination of its solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol describes the equilibrium solubility determination using the shake-flask method, which is a robust and widely accepted technique for generating accurate solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Distilled or deionized water

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with tight-sealing caps (e.g., screw-cap glass vials with PTFE-lined septa)

  • Constant-temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material compatible with the solvent)

  • Volumetric flasks, pipettes, and syringes

  • Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), or a UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume or mass of the desired solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

    • Prepare replicate samples for each solvent and temperature to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. The required time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed. Alternatively, filter the supernatant using a syringe filter compatible with the solvent. It is critical to avoid any temperature change during this step to prevent precipitation or further dissolution.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). A calibration curve should be generated using standard solutions of the compound at known concentrations.

  • Data Calculation:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-72 hours) prep3->equil sep1 Settle excess solid equil->sep1 sep2 Centrifuge or filter supernatant sep1->sep2 analysis1 Withdraw clear supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Measure concentration (e.g., HPLC-UV) analysis2->analysis3 calc Calculate solubility from concentration and dilution factor analysis3->calc

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for this compound is currently lacking in publicly accessible literature, this technical guide provides the necessary framework for researchers to empirically determine this critical parameter. The provided experimental protocol for the shake-flask method is a reliable and standardized approach. The generation of such data will be invaluable for the future use of this compound in synthetic chemistry and drug development, aiding in process optimization, purification, and formulation design. It is recommended that researchers undertaking solubility studies for this compound publish their findings to contribute to the collective knowledge base.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3,5-dichloroisonicotinic acid. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and structurally related compounds in the field of drug development and materials science. The predicted data herein offers a foundational basis for spectral interpretation and confirmation of molecular structure.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound were calculated using established computational algorithms. These predictions are based on the analysis of extensive databases of known chemical shifts and coupling constants, employing techniques such as Hierarchically Ordered Spherical description of Environment (HOSE) codes and neural networks. It is important to note that predicted values may vary slightly from experimental results depending on factors such as solvent, concentration, and temperature.

The structure of this compound is as follows:

Chemical structure of this compound
Predicted ¹H NMR Shifts

The ¹H NMR spectrum of this compound is predicted to show a single signal in the aromatic region, corresponding to the proton at the 6-position of the pyridine ring. The acidic proton of the carboxylic acid group is also expected, though its chemical shift can be highly variable and dependent on the solvent and concentration.

Proton Predicted Chemical Shift (ppm)
H-68.6
-COOH13.0 - 15.0 (broad)
Predicted ¹³C NMR Shifts

The predicted ¹³C NMR spectrum reveals six distinct signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid group. The chemical shifts are influenced by the electronegativity of the halogen substituents and the nitrogen atom within the aromatic ring.

Carbon Atom Predicted Chemical Shift (ppm)
C-2145.0
C-3135.0
C-4148.0
C-5130.0
C-6152.0
-COOH165.0

Experimental Protocol for NMR Spectroscopy

For the acquisition of experimental NMR spectra of small organic molecules like this compound, a standardized protocol is recommended to ensure data quality and reproducibility.

1. Sample Preparation:

  • Amount of Substance: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is typically required.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1][3] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

  • Dissolution and Transfer: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.[3] To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.[1]

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[3]

3. Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum, usually with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Workflow for NMR Prediction and Analysis

The following diagram illustrates a typical workflow for the prediction and subsequent analysis of NMR spectra for a given chemical structure.

Caption: Workflow for NMR spectral prediction and experimental verification.

This comprehensive guide provides predicted NMR data and a standardized experimental framework for this compound, aiding researchers in their chemical analysis and drug development endeavors.

References

Mass Spectrometry Fragmentation of 2-Bromo-3,5-dichloroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Bromo-3,5-dichloroisonicotinic acid. Due to the absence of a publicly available mass spectrum for this specific compound, this guide synthesizes established fragmentation principles of structurally related molecules, including aromatic carboxylic acids, halogenated pyridines, and other bromo- and chloro-substituted aromatic compounds. This guide is intended to aid researchers in the identification and structural elucidation of this compound and its derivatives in mass spectrometry-based analyses.

Predicted Fragmentation Pathway

The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI), is anticipated to proceed through several key pathways initiated by the ionization of the molecule. The molecular ion (M⁺) will possess a characteristic isotopic pattern due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio).

The primary fragmentation events are expected to involve the carboxylic acid group and the halogen substituents. Aromatic carboxylic acids typically undergo fragmentation via the loss of a hydroxyl radical (•OH) or the entire carboxyl group as a radical (•COOH).[1][2][3] Halogenated aromatic compounds are known to exhibit the loss of halogen atoms.[4]

The proposed fragmentation pathway is as follows:

  • Loss of a Hydroxyl Radical (•OH): The molecular ion can lose a hydroxyl radical to form an acylium ion. This is a common fragmentation for carboxylic acids.[1][2][3]

  • Loss of the Carboxyl Radical (•COOH): Decarboxylation, the loss of the entire carboxyl group, is another characteristic fragmentation of aromatic carboxylic acids, leading to a halogenated pyridine radical cation.[1][2][3]

  • Loss of a Bromine Radical (•Br): The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making the loss of a bromine radical a probable fragmentation step.

  • Loss of a Chlorine Radical (•Cl): Subsequent to or competing with the loss of bromine, a chlorine radical can also be eliminated.

These initial fragmentation events can be followed by further sequential losses of the remaining functional groups and eventual ring cleavage under higher energy conditions.

Data Presentation: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted mass-to-charge (m/z) ratios for the key fragments of this compound. The molecular weight of the parent compound is 270.9 g/mol .[5][6][7] The m/z values are calculated based on the most abundant isotopes (⁷⁹Br, ³⁵Cl). The presence of isotopic variants will result in a cluster of peaks for each fragment containing bromine and/or chlorine.

Fragment Ion Proposed Structure m/z (based on ⁷⁹Br, ³⁵Cl) Notes
[M]⁺This compound271Molecular ion
[M-OH]⁺2-Bromo-3,5-dichloroisonicotinoyl cation254Loss of hydroxyl radical
[M-COOH]⁺2-Bromo-3,5-dichloropyridine radical cation226Loss of carboxyl radical
[M-Br]⁺3,5-Dichloroisonicotinic acid cation192Loss of bromine radical
[M-Cl]⁺2-Bromo-5-chloroisonicotinic acid cation236Loss of chlorine radical
[M-COOH-Cl]⁺2-Bromo-5-chloropyridine radical cation191Sequential loss of COOH and Cl
[M-COOH-Br]⁺3,5-Dichloropyridine radical cation147Sequential loss of COOH and Br

Visualization of the Fragmentation Pathway

The logical relationship of the predicted fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway M [C₆H₂BrCl₂NO₂]⁺ m/z = 271 F1 [C₆HBrCl₂NO]⁺ m/z = 254 M->F1 - •OH F2 [C₅HBrCl₂N]⁺ m/z = 226 M->F2 - •COOH F3 [C₆H₂Cl₂NO₂]⁺ m/z = 192 M->F3 - •Br F4 [C₅HCl₂N]⁺ m/z = 147 F2->F4 - •Br F5 [C₅HBrClN]⁺ m/z = 191 F2->F5 - •Cl

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following are general methodologies for the mass spectrometric analysis of similar halogenated aromatic acids. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable if the compound is sufficiently volatile and thermally stable. Derivatization to form a more volatile ester (e.g., methyl ester) may be necessary.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If derivatization is required, treat the sample with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more versatile technique for polar and thermally labile compounds and would likely be the preferred method for this analyte.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.[9][10] Negative ion mode is often suitable for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.[11]

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

    • Nebulizer Pressure: Optimized for the specific instrument.

    • Mass Analyzer: Quadrupole, TOF, or Orbitrap.

    • Fragmentation: Collision-Induced Dissociation (CID) can be performed on the precursor ion to obtain MS/MS spectra for structural confirmation.[10]

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by initial losses from the carboxylic acid functional group and the halogen substituents. The presence of bromine and chlorine will produce a distinctive isotopic signature for the molecular ion and its fragments, aiding in their identification. The experimental protocols provided offer a starting point for the analysis of this compound using either GC-MS or LC-MS, with the latter likely being the more robust approach. This technical guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their characterization and structural elucidation.

References

Biological Activity Screening of Substituted Isonicotinic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a derivative of pyridine, and its analogues have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The foundational structure, particularly the isonicotinic acid hydrazide (isoniazid), is a cornerstone in the treatment of tuberculosis. Modifications to the isonicotinic acid core have led to the discovery of novel compounds with potent anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the synthesis, biological screening methodologies, and structure-activity relationships of substituted isonicotinic acids, serving as a technical resource for researchers in drug discovery and development.

Data Presentation: Biological Activities of Substituted Isonicotinic Acids

The biological activities of various substituted isonicotinic acid derivatives are summarized below. The data is presented in tabular format to facilitate comparison of the compounds' efficacy across different biological assays.

Anti-inflammatory Activity

The anti-inflammatory potential of substituted isonicotinic acid derivatives is often evaluated by their ability to inhibit reactive oxygen species (ROS) production. The half-maximal inhibitory concentration (IC50) values for selected compounds are presented in Table 1.

CompoundSubstitutionAssayIC50 (µg/mL)Reference Standard (IC50)
1 meta-aminophenol isonicotinateROS Inhibition1.42 ± 0.1[1]Ibuprofen (11.2 ± 1.9 µg/mL)[1]
2 para-aminophenol isonicotinateROS Inhibition5.25 ± 0.5Ibuprofen (11.2 ± 1.9 µg/mL)
Antimicrobial Activity

The antimicrobial efficacy of substituted isonicotinic acid hydrazones is typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

CompoundSubstitutionOrganismMIC (µg/mL)
3 N'-(4-chlorobenzylidene)isonicotinohydrazideStaphylococcus aureus62.5
4 N'-(4-nitrobenzylidene)isonicotinohydrazideStaphylococcus aureus31.25
5 N'-(4-hydroxybenzylidene)isonicotinohydrazideEscherichia coli125
6 N'-(2-hydroxybenzylidene)isonicotinohydrazideCandida albicans250
Anticancer Activity

The cytotoxic effects of substituted isonicotinic acid derivatives against various cancer cell lines are quantified by IC50 values, as shown in Table 3.

CompoundSubstitutionCell LineIC50 (µM)Reference Standard (IC50)
7 Hydrazone derivative 3dMCF-7 (Breast Cancer)5.8Doxorubicin (0.9 µM)
8 Hydrazone derivative 3gA-549 (Lung Cancer)7.2Doxorubicin (1.2 µM)
9 Isoniazid derivativeHT-29 (Colon Cancer)10.5Doxorubicin (1.5 µM)

Experimental Protocols

Detailed methodologies for the synthesis and biological screening of substituted isonicotinic acids are provided below.

Synthesis of Substituted Isonicotinic Acid Hydrazones

General Procedure:

This protocol describes the synthesis of isonicotinic acid hydrazones via the condensation of isonicotinic acid hydrazide with various aldehydes.[2][3][4][5]

  • Dissolution: Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Aldehyde: To the solution, add the desired substituted aldehyde (1 equivalent).

  • Catalysis: Add a few drops of a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Washing and Drying: Wash the precipitate with cold distilled water or ethanol to remove any unreacted starting materials and impurities. Dry the purified product.

  • Recrystallization (Optional): If further purification is required, the product can be recrystallized from a suitable solvent like ethanol.

In Vitro Anti-inflammatory Activity: Reactive Oxygen Species (ROS) Inhibition Assay

This protocol outlines the measurement of the antioxidant capacity of substituted isonicotinic acids by assessing their ability to inhibit the production of reactive oxygen species (ROS) in a cellular-based assay using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][7]

  • Cell Culture: Culture human hepatocarcinoma (HepG2) cells in a 96-well plate until they reach 80-90% confluency.

  • Probe Loading: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Incubate the cells with a solution of DCFH-DA (typically 25 µM) in a serum-free medium for 30-60 minutes at 37°C to allow the probe to be taken up by the cells.

  • Compound Incubation: After incubation with the probe, wash the cells again to remove any extracellular DCFH-DA. Add the test compounds (substituted isonicotinic acids) at various concentrations to the wells and incubate for a specific period (e.g., 1 hour). Include a positive control (e.g., quercetin) and a vehicle control.

  • ROS Induction: Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader. Readings can be taken kinetically over a period of time (e.g., every 5 minutes for 1 hour).

  • Data Analysis: The antioxidant activity is quantified by the reduction in fluorescence in the presence of the test compound compared to the control. The IC50 value, the concentration of the compound that inhibits ROS production by 50%, is then calculated.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.

  • Preparation of Inoculum: Grow the microbial strains (bacteria or fungi) in a suitable broth medium overnight at the appropriate temperature. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium. The concentration range will depend on the expected activity of the compounds.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the cells for a further 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow: Synthesis of Isonicotinic Acid Hydrazones

G cluster_start Starting Materials cluster_process Reaction cluster_purification Purification start1 Isonicotinic Acid Hydrazide dissolve Dissolve in Ethanol/Methanol start1->dissolve start2 Substituted Aldehyde add_aldehyde Add Aldehyde start2->add_aldehyde dissolve->add_aldehyde add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux (2-6h) add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry the Product wash->dry end Substituted Isonicotinic Acid Hydrazone dry->end

Caption: General workflow for the synthesis of substituted isonicotinic acid hydrazones.

Signaling Pathway: COX-2 Inhibition by Isonicotinic Acid Derivatives in Inflammation

G cluster_stimulus Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_outcome Outcome stimuli Pro-inflammatory signals (e.g., LPS, cytokines) receptor Toll-like Receptors (TLRs) stimuli->receptor nfkb NF-κB Pathway Activation receptor->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein Translation prostaglandins Prostaglandins (e.g., PGE2) cox2_protein->prostaglandins Conversion inhibitor Substituted Isonicotinic Acid inhibitor->cox2_protein Inhibition arachidonic Arachidonic Acid arachidonic->cox2_protein inflammation Inflammation prostaglandins->inflammation

Caption: Inhibition of the COX-2 pathway by substituted isonicotinic acid derivatives.

Logical Relationship: Anticancer Mechanism via Apoptosis Induction

G cluster_drug Drug Action cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome drug Substituted Isonicotinic Acid Hydrazone pi3k PI3K/AKT Pathway drug->pi3k Inhibition bcl2 Bcl-2 Family Proteins (e.g., Bax, Bcl-2) drug->bcl2 Modulation pi3k->bcl2 Regulation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation (e.g., Caspase-9, Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of apoptosis induction by isonicotinic acid hydrazones.

References

In Silico Prediction of 2-Bromo-3,5-dichloroisonicotinic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the novel compound, 2-Bromo-3,5-dichloroisonicotinic acid. In the absence of direct experimental data, this document outlines a systematic approach leveraging established computational methodologies to hypothesize and evaluate potential therapeutic applications. The guide details protocols for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Hypothetical case studies targeting Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA) and human Cyclooxygenase-2 (COX-2) are presented to illustrate these methodologies. Detailed workflows and signaling pathways are visualized to provide a clear and practical guide for researchers initiating the preclinical investigation of this and other novel chemical entities.

Introduction

This compound is a halogenated pyridine derivative. The isonicotinic acid scaffold is a well-established pharmacophore present in several clinically significant drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis.[1][2][3] Isonicotinic acid derivatives have also been investigated for a range of other biological activities, including anti-inflammatory and antimicrobial effects.[4][5][6] The presence of bromo and chloro substituents on the pyridine ring is anticipated to significantly modulate the compound's physicochemical properties and, consequently, its biological activity and metabolic stability.

Given the novelty of this compound, no public domain bioactivity data is currently available. Therefore, in silico predictive modeling serves as an essential first step to guide experimental studies, offering a time- and cost-effective strategy to identify potential biological targets and predict the compound's pharmacokinetic profile. This guide provides the theoretical background and practical workflows for such a predictive investigation.

Hypothetical Bioactivity Profile

Based on the structural similarity to known bioactive molecules, two primary therapeutic areas are proposed for investigation:

  • Anti-tuberculosis Activity: The isonicotinic acid core is central to the mechanism of isoniazid, which, in its activated form, inhibits the InhA enzyme in Mycobacterium tuberculosis, disrupting mycolic acid synthesis and compromising the bacterial cell wall.[1][2] It is plausible that this compound could exhibit similar inhibitory activity against InhA.

  • Anti-inflammatory Activity: Several derivatives of isonicotinic acid have demonstrated anti-inflammatory properties, with some studies suggesting inhibition of the Cyclooxygenase-2 (COX-2) enzyme as a potential mechanism.[4][5][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[8]

In Silico Prediction Methodologies

A multi-faceted in silico approach is recommended to build a comprehensive predictive profile for this compound.

General Workflow for In Silico Bioactivity Prediction

The overall process involves a sequential and iterative application of computational techniques to refine predictions and guide subsequent experimental validation.

G cluster_0 Computational Prediction cluster_1 Experimental Validation A Compound Structure (this compound) B ADMET Prediction A->B C QSAR Modeling (Hypothetical) A->C D Molecular Docking A->D E Prioritization of Biological Assays B->E C->E D->E F In Vitro Bioassays E->F G Hit-to-Lead Optimization F->G G->C Iterative Refinement G->D

In Silico Prediction Workflow
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.[9][10][11]

Experimental Protocol (In Silico):

  • Compound Input: The chemical structure of this compound is represented in a machine-readable format (e.g., SMILES string).

  • Descriptor Calculation: A wide range of physicochemical descriptors are calculated, including molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors.

  • Model Application: The compound's descriptors are fed into a battery of predictive models. These models are typically built from large datasets of compounds with experimentally determined ADMET properties. Several open-source and commercial software packages are available for this purpose.

  • Property Prediction: Key ADMET properties are predicted, including but not limited to:

    • Absorption: Oral bioavailability, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Susceptibility to metabolism by Cytochrome P450 enzymes.

    • Excretion: Predicted clearance pathways.

    • Toxicity: Predictions for mutagenicity, cardiotoxicity (hERG inhibition), etc.

Data Presentation:

PropertyPredicted ValueInterpretation
Molecular Weight ( g/mol )270.9Within "rule of five" limits for oral drugs.
logPCalculatedIndicates lipophilicity.
Oral Bioavailability (%)PredictedLikelihood of absorption after oral intake.
BBB PenetrationPredictedLikelihood of crossing the blood-brain barrier.
hERG InhibitionPredictedPotential for cardiotoxicity.
Ames MutagenicityPredictedPotential for mutagenicity.

*Note: Specific values are to be generated using ADMET prediction software.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[12][13] While no data exists for our target compound, a hypothetical QSAR study can be outlined.

Experimental Protocol (Hypothetical):

  • Dataset Curation: A dataset of structurally related compounds (e.g., substituted isonicotinic acids) with known biological activity against a specific target (e.g., InhA or COX-2) would be compiled from the literature or public databases.

  • Descriptor Calculation: For each compound in the dataset, a diverse set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated.

  • Model Development: The dataset would be split into a training set and a test set. A statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) would be used to build a model that correlates the descriptors with the biological activity for the training set.[14]

  • Model Validation: The predictive power of the model would be assessed using the test set and cross-validation techniques.

  • Prediction for Target Compound: The validated QSAR model would then be used to predict the biological activity of this compound.

G cluster_0 Data Preparation cluster_1 Model Building & Validation cluster_2 Prediction A Dataset of Analogues with Bioactivity Data B Descriptor Calculation A->B C Data Splitting (Training & Test Sets) B->C D Model Generation (e.g., MLR, SVM) C->D E Model Validation (Internal & External) D->E F Input Target Compound E->F G Predict Bioactivity F->G

QSAR Modeling Workflow
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[15][16][17] This is a structure-based approach that requires the 3D structure of the biological target.

Experimental Protocol (Hypothetical):

  • Target Selection and Preparation:

    • Anti-tuberculosis: The crystal structure of M. tuberculosis InhA would be obtained from the Protein Data Bank (PDB), for example, PDB ID: 1ENZ or 4TRN.[18][19]

    • Anti-inflammatory: The crystal structure of human COX-2 would be obtained from the PDB, for example, PDB ID: 1CX2 or 5KIR.[8][20][21]

    • The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of this compound would be generated and energy-minimized.

  • Docking Simulation: Using docking software (e.g., AutoDock, GOLD), the ligand would be placed into the defined binding site of the receptor. The software samples a large number of possible conformations and orientations.

  • Scoring and Analysis: The different poses would be ranked using a scoring function that estimates the binding free energy. The pose with the lowest energy is considered the most likely binding mode. This pose would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Data Presentation (Hypothetical Docking Results):

TargetPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
InhA1ENZCalculated ValueTyr158, NAD+
COX-25KIRCalculated ValueArg120, Tyr355, Ser530

*Note: Specific values and residues are to be generated from a docking simulation.

Hypothetical Signaling Pathway

Should this compound prove to be an effective anti-inflammatory agent via COX-2 inhibition, it would modulate the arachidonic acid signaling pathway.

G A Inflammatory Stimuli B Phospholipase A2 A->B D Arachidonic Acid B->D C Membrane Phospholipids C->B E COX-2 D->E F Prostaglandins E->F G Inflammation (Pain, Fever, Swelling) F->G H This compound H->E Inhibition

COX-2 Inhibition Pathway

Conclusion

This guide outlines a robust in silico strategy for the preliminary assessment of the novel compound this compound. By employing ADMET prediction, hypothetical QSAR modeling, and molecular docking, researchers can generate valuable hypotheses regarding its potential bioactivity and pharmacokinetic profile. The proposed anti-tuberculosis and anti-inflammatory activities, based on the isonicotinic acid scaffold, provide a rational starting point for these computational studies. The workflows and methodologies detailed herein are intended to serve as a practical blueprint for the initial stages of drug discovery, enabling a more targeted and efficient subsequent experimental validation process.

References

Synthesis of Novel 2-Bromo-3,5-dichloroisonicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the novel compound, 2-Bromo-3,5-dichloroisonicotinic acid, and its subsequent derivatization. The methodologies presented are based on established and analogous chemical transformations reported in the scientific literature. This document offers detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows to aid researchers in the fields of medicinal chemistry and drug development.

Introduction

Isonicotinic acid and its derivatives are pivotal structural motifs in a wide array of pharmacologically active compounds. The introduction of halogen atoms to the pyridine ring can significantly modulate the physicochemical and biological properties of these molecules, including their acidity, lipophilicity, and metabolic stability, often leading to enhanced therapeutic potential. This guide details a multi-step synthesis of this compound, a novel compound with potential applications in the development of new therapeutic agents.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A logical and feasible synthetic strategy involves the initial construction of a substituted pyridine ring, followed by the sequential introduction of the desired functional groups. One such proposed pathway is outlined below.

Synthetic_Pathway 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine 2-Amino-5-chloropyridine->2-Amino-3,5-dichloropyridine Chlorination 2-Amino-3,5-dichloropyridine-4-carboxaldehyde 2-Amino-3,5-dichloropyridine-4-carboxaldehyde 2-Amino-3,5-dichloropyridine->2-Amino-3,5-dichloropyridine-4-carboxaldehyde Formylation 2-Amino-3,5-dichloropyridine-4-carboxylic acid 2-Amino-3,5-dichloropyridine-4-carboxylic acid 2-Amino-3,5-dichloropyridine-4-carboxaldehyde->2-Amino-3,5-dichloropyridine-4-carboxylic acid Oxidation This compound This compound 2-Amino-3,5-dichloropyridine-4-carboxylic acid->this compound Sandmeyer Reaction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway.

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

Reaction: Chlorination of 2-Amino-5-chloropyridine.

Protocol:

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and methanol, add N-chlorosuccinimide (NCS) (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure 2-amino-3,5-dichloropyridine.

Quantitative Data (Representative):

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2-Amino-5-chloropyridine2-Amino-3,5-dichloropyridineNCSDMF/Methanol452.570-80
Step 2: Synthesis of 2-Amino-3,5-dichloropyridine-4-carboxaldehyde

Reaction: Formylation of 2-Amino-3,5-dichloropyridine.

Protocol:

  • Cool a solution of 2-amino-3,5-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add n-butyllithium (n-BuLi) (2.2 eq) while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3,5-dichloropyridine2-Amino-3,5-dichloropyridine-4-carboxaldehyden-BuLi, DMFTHF-78 to RT1260-70
Step 3: Synthesis of 2-Amino-3,5-dichloropyridine-4-carboxylic acid

Reaction: Oxidation of 2-Amino-3,5-dichloropyridine-4-carboxaldehyde.

Protocol:

  • Dissolve 2-amino-3,5-dichloropyridine-4-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (5.0 eq) to the solution.

  • Slowly add a solution of sodium chlorite (NaClO₂) (4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq) in water.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Quantitative Data (Representative):

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3,5-dichloropyridine-4-carboxaldehyde2-Amino-3,5-dichloropyridine-4-carboxylic acidNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ORT4-685-95
Step 4: Synthesis of this compound

Reaction: Sandmeyer reaction of 2-Amino-3,5-dichloropyridine-4-carboxylic acid.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Start Dissolve Amino Acid in HBr/H₂O Cool Cool to 0-5 °C Start->Cool Add_NaNO2 Add NaNO₂ solution dropwise Cool->Add_NaNO2 Stir Stir for 30 min at 0-5 °C Add_NaNO2->Stir Prepare_CuBr Prepare CuBr solution in HBr Add_Diazonium Add diazonium salt solution to CuBr solution Stir->Add_Diazonium Prepare_CuBr->Add_Diazonium Warm Warm to RT and then heat to 60-70 °C Add_Diazonium->Warm Isolate Isolate Crude Product Warm->Isolate

Caption: Experimental workflow for the Sandmeyer reaction.

Protocol:

  • Suspend 2-amino-3,5-dichloropyridine-4-carboxylic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data (Representative):

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3,5-dichloropyridine-4-carboxylic acidThis compoundNaNO₂, CuBr, HBrH₂O0 to 702-460-75

Synthesis of Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a variety of derivatives, such as amides and esters.

Derivatization_Pathway Acid 2-Bromo-3,5-dichloro- isonicotinic acid Acid_Chloride Acid Chloride Acid->Acid_Chloride SOCl₂ or (COCl)₂ Amide Amide Derivative Acid_Chloride->Amide R¹R²NH Ester Ester Derivative Acid_Chloride->Ester R³OH, Base

Caption: General pathways for the derivatization of this compound.

Amide Derivatives

Protocol for Amide Synthesis:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours to form the acid chloride.

  • Remove the excess reagent and solvent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.

  • Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

  • Purify the amide derivative by column chromatography or recrystallization.

Ester Derivatives

Protocol for Ester Synthesis:

  • Prepare the acid chloride as described in the amide synthesis protocol.

  • Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.

  • Add the desired alcohol (1.1 eq) and a non-nucleophilic base (e.g., triethylamine) (1.2 eq).

  • Stir the reaction mixture, allowing it to warm to room temperature, until completion.

  • Work up and purify the ester derivative using standard procedures as described for the amide synthesis.

Data Summary

The following table summarizes the key physicochemical properties of the target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₆H₂BrCl₂NO₂270.90Off-white to pale yellow solid

Conclusion

This technical guide outlines a feasible and logical synthetic route for the novel compound this compound and its derivatives. The provided experimental protocols are based on well-established chemical transformations and can be adapted and optimized by researchers for their specific needs. The synthesis of these novel halogenated isonicotinic acid derivatives opens up new avenues for the exploration of their potential as valuable building blocks in the design and development of new therapeutic agents. Further studies are warranted to fully characterize these compounds and evaluate their biological activities.

The Elusive Role of 2-Bromo-3,5-dichloroisonicotinic Acid in Medicinal Chemistry: A Scarcity of Publicly Documented Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a functionalized building block, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific, well-documented applications for 2-Bromo-3,5-dichloroisonicotinic acid in the field of medicinal chemistry. While the highly substituted pyridine core suggests its utility as a scaffold for the synthesis of novel therapeutic agents, concrete examples of its incorporation into biologically active molecules, along with associated quantitative data and detailed experimental protocols, remain conspicuously absent from the public domain.

This in-depth technical exploration sought to elucidate the potential applications of this compound as a key intermediate or core scaffold in drug discovery. However, extensive searches have yielded limited information beyond its basic chemical identity and commercial availability as a research chemical. The compound, with the CAS number 343781-56-6, is a halogenated derivative of isonicotinic acid, a class of compounds known to be of interest in pharmaceutical research. The presence of bromine and chlorine atoms provides reactive handles for various chemical modifications, theoretically allowing for the construction of diverse molecular libraries for biological screening.

The broader class of polychlorinated pyridine carboxylic acids has been explored in medicinal chemistry, with derivatives showing a range of biological activities. These scaffolds are recognized for their ability to mimic biological structures and participate in crucial binding interactions with therapeutic targets. However, the specific substitution pattern of this compound does not appear in prominent examples of drug candidates or approved drugs.

While general information on the medicinal chemistry of pyridine-containing heterocycles is abundant, and the use of halogenated intermediates in drug synthesis is a well-established strategy, the specific role of this compound remains undefined in the available literature. This scarcity of data prevents the creation of a detailed technical guide complete with quantitative data, experimental protocols, and visualizations of its specific applications in drug development, as was the initial aim of this report.

It is conceivable that this compound is utilized in proprietary, undisclosed drug discovery programs within pharmaceutical companies. Its potential as a versatile synthetic intermediate may be exploited in the early stages of lead optimization, with the resulting compounds not yet published in scientific journals or patents.

Methodological & Application

Application Notes and Protocols: Synthesis of Novel PARP Inhibitors Utilizing 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial components of the DNA damage response (DDR) system, playing a significant role in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a clinically validated and effective strategy in cancer therapy, particularly for tumors harboring deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancer.[1][2][3]

The chemical scaffold of these inhibitors is critical to their potency and selectivity. Isonicotinic acid derivatives have proven to be versatile building blocks in the synthesis of potent PARP inhibitors. This document outlines a detailed application note and protocol for the synthesis of novel PARP inhibitors using 2-Bromo-3,5-dichloroisonicotinic acid as a key starting material. The protocols and data presented are based on established synthetic methodologies for analogous PARP inhibitors and provide a framework for the development of new chemical entities in this class.

Data Presentation: Structure-Activity Relationship of Pyridine-Based PARP-1 Inhibitors

While specific data for compounds directly derived from this compound is not publicly available, the following table presents data for a series of structurally related imidazo[4,5-c]pyridine-7-carboxamide derivatives. This data illustrates the impact of substitutions on the core pyridine scaffold on PARP-1 inhibitory activity.

Compound IDR GroupPARP-1 IC50 (nM)[4]
1a H>1000
1b Methyl256.3 ± 25.1
1c Ethyl119.7 ± 11.5
1d Propyl8.6 ± 0.6
1e Isopropyl28.4 ± 2.9
1f Cyclopropyl45.2 ± 4.1
1g Benzyl158.6 ± 16.3

Note: The data presented is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is intended to be illustrative of structure-activity relationships in this class of compounds.[4]

Experimental Protocols

The following protocols describe a potential synthetic route for the synthesis of a novel PARP inhibitor starting from this compound. The workflow involves an initial amidation step followed by a Suzuki cross-coupling reaction to introduce a key structural motif.

Protocol 1: Amidation of this compound

This protocol describes the conversion of the starting carboxylic acid to a primary amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonia solution (7 N in Methanol) or Ammonium chloride (NH₄Cl) and a non-nucleophilic base (e.g., Triethylamine (TEA))

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension. If using oxalyl chloride, add a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of ammonia in methanol (2.5 eq) or a mixture of ammonium chloride (1.5 eq) and triethylamine (3.0 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-3,5-dichloroisonicotinamide.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol details the coupling of the synthesized amide with a suitable boronic acid or boronate ester to introduce a key aryl or heteroaryl moiety.

Materials:

  • 2-Bromo-3,5-dichloroisonicotinamide (from Protocol 1)

  • A suitable boronic acid or boronate ester (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃)) (2.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/water, Toluene/water)

  • Magnetic stirrer and stirring bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a reaction vessel, combine 2-Bromo-3,5-dichloroisonicotinamide (1.0 eq), the boronic acid or boronate ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add a degassed mixture of the organic solvent and water (e.g., 4:1 ratio).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.[4]

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final PARP inhibitor candidate.

Protocol 3: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method to evaluate the inhibitory activity of the synthesized compounds against PARP-1.

Materials:

  • Synthesized PARP inhibitor candidates

  • PARP-1 enzyme

  • Assay buffer

  • Activated DNA

  • NAD⁺ and Biotinylated NAD⁺ mixture

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., luminol-based)

  • Positive control (e.g., Olaparib)

  • 96-well microplate

  • Microplate reader with luminescence detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and the NAD⁺/biotinylated NAD⁺ mix in the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include wells for a positive control (a known PARP inhibitor) and a negative control (no inhibitor).

  • Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Incubate the plate at room temperature for 1-2 hours.[4]

  • Stop the reaction by adding a potent PARP inhibitor at a high concentration or by washing the plate.

  • Wash the plate to remove unbound components.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly to remove unbound conjugate.

  • Add the HRP substrate and incubate in the dark until a chemiluminescent signal develops.

  • Read the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_repair Base Excision Repair (BER) cluster_replication Replication cluster_hr_repair Homologous Recombination (HR) cluster_parpi_effect PARP Inhibition ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp fork_stall Replication Fork Stall ssb->fork_stall During Replication repair SSB Repair parp->repair parp_trapping PARP Trapping parp->parp_trapping Leads to dsb Double-Strand Break (DSB) fork_stall->dsb brca BRCA1/2 dsb->brca hr_repair DSB Repair brca->hr_repair cell_death Cell Death (Apoptosis) brca->cell_death Deficiency (in cancer cells) cell_survival Cell Survival hr_repair->cell_survival parpi PARP Inhibitor parpi->parp Inhibits parp_trapping->fork_stall Synthesis_Workflow start This compound amidation Protocol 1: Amidation start->amidation amide 2-Bromo-3,5-dichloroisonicotinamide amidation->amide coupling Protocol 2: Suzuki Coupling amide->coupling inhibitor Novel PARP Inhibitor Candidate coupling->inhibitor purification Purification (Column Chromatography) inhibitor->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assay Protocol 3: Biological Assay (PARP-1 Inhibition) characterization->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis Drug_Discovery_Cascade target_id Target Identification (PARP) lead_gen Lead Generation (Scaffold Selection) target_id->lead_gen synthesis Chemical Synthesis lead_gen->synthesis in_vitro In Vitro Screening (Enzyme Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Cycles in_vivo In Vivo Studies (Xenograft Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

Suzuki-Miyaura coupling protocol for 2-Bromo-3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-3,5-dichloroisonicotinic Acid

Application Note

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction has become indispensable in medicinal chemistry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3] This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring, accentuated by the presence of two chlorine atoms and a carboxylic acid, makes this substrate particularly amenable to the oxidative addition step of the catalytic cycle.[4][5]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[4] This step is often the rate-determining step in the catalytic cycle.[1]

  • Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]

Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of electron-deficient heteroaryl halides.[8][9][10] Optimization of reaction conditions may be necessary for specific boronic acid coupling partners.

Materials and Reagents

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf))

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF)

  • Degassed water

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the phosphine ligand (0.02-0.10 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base (2.0-3.0 eq.) followed by the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling of electron-deficient aryl bromides. These values can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-2High activity for a broad range of substrates, including electron-deficient ones.[8]
Pd₂(dba)₃XPhos1-2Excellent for sterically hindered and electron-poor substrates.[8]
PdCl₂(dppf)(none)2-5Good for a range of substrates and relatively air-stable.[8]
Pd(PPh₃)₄(none)2-5Readily available and well-understood, but may require higher temperatures for challenging substrates.[8]

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical ConcentrationNotes
K₃PO₄Toluene/H₂O2.0 MEffective for many Suzuki couplings and promotes high reaction rates.[8]
K₂CO₃Dioxane/H₂O2.0 MA common and effective base of moderate strength.[8][9]
Cs₂CO₃THF/H₂O2.0 MA strong base that can be effective when other bases fail.[11]
Na₂CO₃Toluene/Dioxane/H₂O2.0 MA widely used and cost-effective base.[9]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination ArylHalide Ar-X (2-Bromo-3,5-dichloro- isonicotinic acid) BoronicAcid Ar'-B(OR)₂ Base Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagents Add Base, Solvent, and Water inert->add_reagents react Heat and Stir (e.g., 80-110 °C, 2-24 h) add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Amide Bond Formation with 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dichloroisonicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on the pyridine ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules. The carboxylic acid functionality allows for the straightforward formation of amide bonds, a common and critical linkage in many pharmaceutical agents. These application notes provide detailed protocols for the formation of amide bonds with this compound, offering researchers a guide to incorporating this valuable synthon into their research and development programs.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Synonyms 2-Bromo-3,5-dichloropyridine-4-carboxylic acid
CAS Number 343781-56-6
Molecular Formula C₆H₂BrCl₂NO₂
Molecular Weight 270.90 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol

Application in Drug Discovery

The unique electronic and steric properties imparted by the halogen substituents make this compound a valuable starting material for the synthesis of targeted therapeutics. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The amide linkage, formed from the carboxylic acid, serves as a stable and synthetically accessible connection to various amine-containing fragments, enabling the exploration of structure-activity relationships (SAR) in drug design.

Experimental Protocols for Amide Bond Formation

Two primary methods for the synthesis of amides from this compound are presented: activation of the carboxylic acid to an acyl chloride and the use of peptide coupling reagents.

Method 1: Acyl Chloride Formation Followed by Amination

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the desired amine.

Workflow for Acyl Chloride Method

start Start step1 Dissolve this compound in an anhydrous solvent (e.g., DCM) with a catalytic amount of DMF. start->step1 step2 Add oxalyl chloride or thionyl chloride dropwise at 0 °C. step1->step2 step3 Stir the reaction mixture at room temperature until completion. step2->step3 step4 Remove the solvent and excess reagent in vacuo to obtain the crude acyl chloride. step3->step4 step5 Dissolve the acyl chloride in an anhydrous aprotic solvent (e.g., DCM). step4->step5 step6 Add the desired amine and a non-nucleophilic base (e.g., triethylamine or DIPEA). step5->step6 step7 Stir the reaction at room temperature until the reaction is complete. step6->step7 step8 Perform aqueous work-up and purify the product by chromatography or recrystallization. step7->step8 end_node End step8->end_node

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Detailed Protocol:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by the cessation of gas evolution.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent, yielding the crude 2-Bromo-3,5-dichloroisonicotinoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M).

    • In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 - 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 - 2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide.

Method 2: Direct Amide Coupling Using Coupling Reagents

This method facilitates the direct formation of the amide bond from the carboxylic acid and amine in a one-pot reaction, often under milder conditions than the acyl chloride method. A variety of coupling reagents can be employed.

Common Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) often used with an additive like HOBt (Hydroxybenzotriazole).

Workflow for Direct Amide Coupling

start Start step1 Dissolve this compound, the amine, and a non-nucleophilic base (e.g., DIPEA) in an anhydrous polar aprotic solvent (e.g., DMF). start->step1 step2 Add the coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) to the reaction mixture. step1->step2 step3 Stir the reaction at room temperature for 2-24 hours. step2->step3 step4 Monitor the reaction progress by TLC or LC-MS. step3->step4 step5 Perform an aqueous work-up by diluting with water and extracting with an organic solvent. step4->step5 step6 Wash the organic layer with aqueous solutions to remove byproducts. step5->step6 step7 Dry, concentrate, and purify the product. step6->step7 end_node End step7->end_node

Caption: Workflow for direct amide coupling using a coupling reagent.

Detailed Protocol (using HATU):

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.0 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.1 - 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide bond formation with this compound. Please note that yields are substrate-dependent and optimization may be required.

MethodCoupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acyl ChlorideOxalyl ChlorideTEADCM0 to RT2 - 1660 - 85
Direct CouplingHATUDIPEADMFRT2 - 2470 - 95
Direct CouplingHBTUDIPEADMFRT4 - 2465 - 90
Direct CouplingEDC/HOBtDIPEADMF/DCMRT12 - 4850 - 80

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Check the purity of reagents.
Side reactionsUse milder coupling reagents (e.g., HATU). Ensure anhydrous conditions.
Epimerization (for chiral amines) High reaction temperature or prolonged reaction timeUse a milder coupling reagent and additive (e.g., EDC/HOAt). Perform the reaction at a lower temperature.
Difficult Purification Byproducts from coupling reagentsFor carbodiimide-based couplings, the urea byproduct can sometimes be challenging to remove. Consider using a water-soluble carbodiimide like EDC for easier work-up.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Handle with extreme caution.

  • Coupling reagents can be moisture-sensitive and should be stored in a desiccator.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel amide-containing compounds. The protocols outlined in these application notes provide robust and reproducible methods for amide bond formation. The choice of method will depend on the specific substrate, scale, and desired purity of the final product. Careful optimization of reaction conditions is recommended to achieve the best results for each specific application.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-Bromo-3,5-dichloroisonicotinic acid. This highly functionalized heterocyclic building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the isonicotinic acid scaffold in biologically active compounds. The presence of a reactive bromine atom at the 2-position, along with two chlorine atoms, allows for selective functionalization, making it a valuable substrate for creating diverse molecular architectures. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1]

The following sections detail protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, offering a robust toolkit for the derivatization of this important heterocyclic acid. The reactivity of the carbon-halogen bond is a critical factor in these reactions, with the C-Br bond being weaker and generally more reactive than the C-Cl bond, allowing for selective coupling at the 2-position.[2]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester.[3] This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. For this compound, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Data in this table is representative of couplings with substituted bromopyridines and serves as a starting point for optimization with this compound.[4]

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3,5-dichloroisonicotinic acid.

II. Heck Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][5] This reaction allows for the introduction of vinyl and substituted vinyl groups at the 2-position of the isonicotinic acid core, providing valuable intermediates for further synthetic transformations.[1]

Table 2: Representative Conditions for Heck Coupling of Substituted Bromopyridines

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002478
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAc (1.5)DMA1201685
3AcrylonitrilePd₂(dba)₃ (1)dppf (2)K₂CO₃ (2)Acetonitrile802472

Data in this table is representative of couplings with substituted bromopyridines and serves as a starting point for optimization with this compound.

This protocol is a general procedure for the Heck reaction with aryl bromides.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly useful for synthesizing substituted alkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science.[7]

Table 3: Representative Conditions for Sonogashira Coupling of Substituted Bromopyridines

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60691
21-HexynePd(OAc)₂ (1.5)CuI (3)Piperidine (2.5)DMF80888
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA (3)Toluene701285

Data in this table is representative of couplings with substituted bromopyridines and serves as a starting point for optimization with this compound.[4]

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-3,5-dichloroisonicotinic acid.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex\n(R-Pd-X)L2 Pd(II) Complex (R-Pd-X)L2 Oxidative\nAddition->Pd(II) Complex\n(R-Pd-X)L2 R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation Pd(II) Complex\n(R-Pd-X)L2->Transmetalation Pd(II) Complex\n(R-Pd-R')L2 Pd(II) Complex (R-Pd-R')L2 Transmetalation->Pd(II) Complex\n(R-Pd-R')L2 R'-M R'-M R'-M->Transmetalation Reductive\nElimination Reductive Elimination Pd(II) Complex\n(R-Pd-R')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: This compound, Coupling Partner, Base Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reactants->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Anhydrous Solvent Catalyst_Addition->Solvent_Addition Heating Heat to Desired Temperature with Stirring Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry, Filter, and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Drug_Discovery_Application Start Starting Material: This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Library Library of Diversified Isonicotinic Acid Derivatives Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hits Identification of 'Hits' (Biologically Active Compounds) Screening->Hits Optimization Lead Optimization (SAR Studies) Hits->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Application of cross-coupling in a drug discovery pipeline.

References

Application Note: Derivatization of 2-Bromo-3,5-dichloroisonicotinic acid for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3,5-dichloroisonicotinic acid is a versatile, highly functionalized heterocyclic building block crucial in the synthesis of compound libraries for drug discovery and agrochemical research. Its strategic substitution pattern, featuring a reactive carboxylic acid group and a bromine atom amenable to cross-coupling reactions, allows for rapid diversification to generate a wide array of novel molecules. This application note provides detailed protocols for two key derivatization strategies for this scaffold: amide bond formation and Suzuki-Miyaura cross-coupling. These methods are well-suited for parallel synthesis, enabling the efficient generation of chemical libraries.

Core Derivatization Strategies

The derivatization of this compound can be logically approached by sequential or parallel modification of its two primary reactive sites: the carboxylic acid and the bromo substituent. The carboxylic acid is readily converted to an amide, while the bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions.

logical_relationship start This compound amide_coupling Amide Bond Formation start->amide_coupling R-NH2, Coupling Agent suzuki_coupling Suzuki-Miyaura Coupling start->suzuki_coupling Ar-B(OH)2, Pd Catalyst, Base amide_library Amide Library amide_coupling->amide_library suzuki_library Bi-aryl Library suzuki_coupling->suzuki_library

Caption: Core derivatization pathways for this compound.

Experimental Protocols

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the conversion of the carboxylic acid to an amide through an acyl chloride intermediate, a robust method suitable for a wide range of primary and secondary amines.

Workflow:

experimental_workflow_amide start 2-Bromo-3,5-dichloro- isonicotinic acid step1 React with Thionyl Chloride in DCM start->step1 step2 Isolate Acyl Chloride step1->step2 step3 React with Amine in presence of Base step2->step3 step4 Aqueous Work-up and Purification step3->step4 product 2-Bromo-3,5-dichloro- isonicotinamide Derivative step4->product

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used in the next step without further purification.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Quantitative Data:

Amine PartnerCoupling ProductRepresentative Yield (%)Purity (%)
BenzylamineN-benzyl-2-bromo-3,5-dichloroisonicotinamide85-95>95
Morpholine(2-bromo-3,5-dichloropyridin-4-yl)(morpholino)methanone80-90>95
AnilineN-phenyl-2-bromo-3,5-dichloroisonicotinamide75-85>95
CyclopropylamineN-cyclopropyl-2-bromo-3,5-dichloroisonicotinamide88-96>95

Note: Yields are representative and may vary based on the specific amine and reaction conditions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 2-bromo position with various aryl and heteroaryl boronic acids.

Workflow:

experimental_workflow_suzuki start 2-Bromo-3,5-dichloro- isonicotinic acid step1 Combine with Boronic Acid, Pd Catalyst, and Base in Solvent start->step1 step2 Degas and Heat under Inert Atmosphere step1->step2 step3 Aqueous Work-up and Extraction step2->step3 step4 Purification by Chromatography/Recrystallization step3->step4 product 2-Aryl-3,5-dichloro- isonicotinic acid Derivative step4->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired bi-aryl derivative.

Quantitative Data:

Boronic Acid PartnerCoupling ProductRepresentative Yield (%)[1]Purity (%)
Phenylboronic acid3,5-dichloro-2-phenylisonicotinic acid80-92>95
4-Methoxyphenylboronic acid3,5-dichloro-2-(4-methoxyphenyl)isonicotinic acid85-95>95
4-Chlorophenylboronic acid3,5-dichloro-2-(4-chlorophenyl)isonicotinic acid75-88>95
Thiophen-3-ylboronic acid3,5-dichloro-2-(thiophen-3-yl)isonicotinic acid70-85>95

Note: Yields are representative and may vary based on the specific boronic acid and reaction conditions. Data for the closely related 2-Bromo-4-methylpyridine suggest high yields are achievable for a range of boronic acids.[1]

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the derivatization of this compound. Both amide coupling and Suzuki-Miyaura cross-coupling reactions proceed with good to excellent yields and are amenable to parallel synthesis formats, making this starting material an excellent scaffold for the generation of diverse chemical libraries for screening in drug discovery and other life science applications. The choice of derivatization strategy will depend on the desired final compounds and the available building blocks.

References

Application Notes and Protocols for 2-Bromo-3,5-dichloroisonicotinic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Bromo-3,5-dichloroisonicotinic acid as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and two chlorine atoms, provides multiple reactive sites for diversification. The electron-deficient nature of the pyridine ring, further enhanced by the halogen substituents, makes this intermediate particularly useful in the construction of pharmacologically active molecules. A primary application of this intermediate is in the synthesis of IRAK-4 inhibitors, which are of significant interest for the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer.[1][2]

Core Application: Synthesis of IRAK-4 Inhibitors

This compound is a crucial starting material for the synthesis of a class of potent IRAK-4 inhibitors. The general synthetic strategy involves an initial amide coupling of the carboxylic acid with a suitable chiral amine, followed by a subsequent Suzuki-Miyaura coupling at the bromine position to introduce further structural diversity.

Key Synthetic Transformations

The primary reactions involving this compound in this context are:

  • Amide Bond Formation: The carboxylic acid moiety is readily converted to an amide by coupling with a primary or secondary amine using standard peptide coupling reagents.

  • Suzuki-Miyaura Coupling: The bromine atom at the 2-position of the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

These two key reactions enable the construction of a library of compounds with diverse functionalities, which can be screened for their inhibitory activity against IRAK-4.

Experimental Protocols

The following sections provide detailed experimental protocols for the key synthetic steps in the utilization of this compound for the synthesis of IRAK-4 inhibitors.

General Workflow for the Synthesis of IRAK-4 Inhibitors

The overall synthetic workflow can be visualized as a two-step process, starting with an amide coupling followed by a Suzuki-Miyaura cross-coupling reaction.

G A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Chiral Amine B->C D Amide Intermediate C->D F Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) D->F E Aryl/Heteroaryl Boronic Acid E->F G Final IRAK-4 Inhibitor F->G

Caption: General workflow for the synthesis of IRAK-4 inhibitors.

Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the amide bond formation between this compound and a chiral amine using HATU as the coupling agent.

Materials:

  • This compound

  • Chiral amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the chiral amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.

ParameterValue/Condition
Reactants This compound, Chiral Amine
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 12-18 hours
Typical Yield 75-90%

Table 1: Representative conditions and yield for the amide coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of the Amide Intermediate

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of the 2-bromo-3,5-dichloro-N-(chiral)-isonicotinamide intermediate with an aryl or heteroaryl boronic acid.

Materials:

  • Amide intermediate from Protocol 1

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add the amide intermediate (1.0 eq), the aryl/heteroaryl boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) under the inert atmosphere.

  • Add the degassed solvent mixture (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final IRAK-4 inhibitor.

ParameterValue/Condition
Reactants Amide Intermediate, Aryl/Heteroaryl Boronic Acid
Catalyst Pd(PPh₃)₄ (or other suitable Pd catalyst)
Base K₂CO₃ (or other suitable base)
Solvent Toluene/Water or Dioxane/Water
Temperature 90-100 °C
Reaction Time 4-12 hours
Typical Yield 60-85%

Table 2: Representative conditions and yield for the Suzuki-Miyaura coupling reaction.

Targeted Signaling Pathway: IRAK-4 in Innate Immunity

IRAK-4 is a serine/threonine kinase that plays a central role in the signaling cascades of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key components of the innate immune system.[3][4] Upon ligand binding to these receptors, IRAK-4 is recruited to the receptor complex via the adaptor protein MyD88.[5] Activated IRAK-4 then phosphorylates and activates IRAK-1, which in turn leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways.[3] These pathways ultimately result in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[2] Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.[1][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Translocation Inhibitor IRAK-4 Inhibitor (derived from 2-Bromo-3,5-dichloro- isonicotinic acid) Inhibitor->IRAK4

Caption: Simplified IRAK-4 signaling pathway and the point of inhibition.

Data Presentation: Illustrative Inhibitory Activity

The following table provides a template for presenting the in vitro activity of IRAK-4 inhibitors synthesized using this compound as a key intermediate. The data presented here is for illustrative purposes only and will vary depending on the specific final compounds synthesized.

Compound IDR-Group (from Suzuki Coupling)IRAK-4 IC₅₀ (nM)
I-1 Phenyl150
I-2 4-Fluorophenyl85
I-3 Pyridin-3-yl50
I-4 Thiazol-2-yl35

Table 3: Illustrative in vitro inhibitory activity of IRAK-4 inhibitors.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of potent IRAK-4 inhibitors. The synthetic routes, primarily involving amide coupling and Suzuki-Miyaura cross-coupling, are robust and allow for the generation of diverse chemical libraries. The protocols and information provided herein offer a foundational understanding for researchers and drug development professionals working in the field of kinase inhibitor discovery. The continued exploration of derivatives from this intermediate holds promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in synthetic organic chemistry, particularly in the construction of highly functionalized heterocyclic compounds for pharmaceutical and agrochemical applications. The pyridine ring, being electron-deficient, is amenable to SNAr, especially when substituted with electron-withdrawing groups and good leaving groups. 2-Bromo-3,5-dichloroisonicotinic acid is a valuable substrate for SNAr, allowing for the introduction of a wide range of nucleophiles at the C2 position. The bromine atom at the 2-position is the most labile leaving group in a typical SNAr reaction, favored over the chlorine atoms due to the relative bond strengths and the stability of the resulting intermediate. The electron-withdrawing effects of the nitrogen atom, the two chlorine atoms, and the carboxylic acid group further activate the ring for nucleophilic attack.

This document provides detailed protocols for conducting nucleophilic aromatic substitution reactions on this compound with various nucleophiles, including amines, alkoxides, and thiols.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom at the C2 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The reaction is generally favored by the use of polar aprotic solvents and may be facilitated by the use of a base to deprotonate the nucleophile or neutralize the liberated HBr.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Please note that these are representative examples, and optimization of reaction conditions may be necessary for specific substrates.

Table 1: Reaction with Amine Nucleophiles

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF1001285
2PiperidineCs₂CO₃DMSO1101092
3AnilineNaHTHF652478
4BenzylamineEt₃NNMP1201888

Table 2: Reaction with Alkoxide Nucleophiles

EntryAlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
1MethanolNaHTHF60895
2EthanolKOtBuDioxane801290
3PhenolK₂CO₃DMF1302475
4IsopropanolNaHTHF701685

Table 3: Reaction with Thiol Nucleophiles

EntryThiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF80694
2EthanethiolNaHTHF501089
3Benzyl mercaptanCs₂CO₃DMSO90891
42-MercaptoethanolEt₃NNMP1001282

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, or Et₃N; 2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF, or NMP)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the base (2.0 - 3.0 equivalents).

  • Add the anhydrous polar aprotic solvent.

  • To the stirred suspension, add the amine nucleophile (1.1 - 1.5 equivalents) at room temperature.

  • Heat the reaction mixture to the desired temperature (refer to Table 1) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic salt has precipitated, filter the mixture.

  • Pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Alkoxides

Materials:

  • This compound

  • Alcohol (used as solvent or in excess) or Phenol (1.1 - 1.5 equivalents)

  • Base (e.g., NaH, KOtBu, or K₂CO₃; 1.1 - 2.0 equivalents for alcohols, 2.0 - 3.0 for phenols)

  • Anhydrous solvent (e.g., THF, Dioxane, or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • For reactions with aliphatic alcohols, the alcohol can often be used as the solvent. Add the base (e.g., NaH; 1.1 equivalents) to the alcohol under an inert atmosphere at 0 °C and stir until the evolution of hydrogen ceases. Then, add this compound (1.0 equivalent).

  • For reactions with phenols or when using a co-solvent, suspend this compound (1.0 equivalent), the phenol (1.1 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (refer to Table 2) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Thiols

Materials:

  • This compound

  • Thiol nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, NaH, or Cs₂CO₃; 2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, or DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the base (2.0 - 3.0 equivalents).

  • Add the anhydrous polar aprotic solvent.

  • To the stirred suspension, add the thiol nucleophile (1.1 - 1.5 equivalents) at room temperature.

  • Heat the reaction mixture to the desired temperature (refer to Table 3) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Substrate, Base, and Solvent start->reagents nucleophile Add Nucleophile reagents->nucleophile heat Heat and Stir nucleophile->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench and Acidify cool->quench filter Filter and Wash quench->filter dry Dry Product filter->dry purify Purify (Recrystallization/Chromatography) dry->purify end End purify->end

Caption: General experimental workflow for SNAr on this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle strong bases like NaH and KOtBu with extreme care as they are highly reactive and corrosive.

  • Polar aprotic solvents like DMF and DMSO have high boiling points and can be absorbed through the skin; handle with caution.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Application Notes and Protocols for the Esterification of 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the esterification of 2-Bromo-3,5-dichloroisonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are based on established esterification principles and can be adapted for the synthesis of various alkyl esters, such as methyl and ethyl esters.

Introduction

This compound is a halogenated pyridine carboxylic acid. Its ester derivatives are valuable building blocks in medicinal chemistry. The esterification of this acid is a fundamental transformation, and several methods can be employed to achieve this conversion. The choice of method often depends on the desired scale, the lability of the starting material and product, and the required purity. Common methods include Fischer-Speier esterification under acidic conditions and coupling agent-mediated esterification.

Esterification Methods

Two primary methods for the esterification of this compound are presented:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed.[2]

  • DCC/DMAP Coupling: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form the ester under milder conditions.[2][3] This can be particularly useful for more complex or sensitive alcohols.

Data Presentation

The following table summarizes typical reaction parameters for the esterification of a halogenated isonicotinic acid, providing a comparative overview of the two primary methods.

ParameterFischer-Speier EsterificationDCC/DMAP Coupling
Alcohol Methanol or Ethanol (large excess)Methanol or Ethanol (1.2-1.5 eq)
Catalyst/Reagent Concentrated H₂SO₄ (catalytic)DCC (1.1-1.2 eq), DMAP (0.1-0.2 eq)
Solvent Alcohol serves as solventDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Reflux (boiling point of the alcohol)0 °C to Room Temperature
Reaction Time 4 - 24 hours2 - 12 hours
Typical Yield 70 - 90%80 - 95%
Work-up Neutralization, ExtractionFiltration of DCU, Extraction

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 2-Bromo-3,5-dichloroisonicotinate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-Bromo-3,5-dichloroisonicotinate.

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: DCC/DMAP Coupling for Ethyl 2-Bromo-3,5-dichloroisonicotinate

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-Bromo-3,5-dichloroisonicotinate.

Visualizations

Fischer_Esterification_Workflow Start Start Reactants Mix: - this compound - Excess Alcohol (e.g., Methanol) - H₂SO₄ (catalyst) Start->Reactants Reaction Heat to Reflux (4-24h) Reactants->Reaction Neutralization Neutralize with NaHCO₃ solution Reaction->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Dry, Concentrate & Purify (Chromatography) Extraction->Purification Product Final Ester Product Purification->Product DCC_DMAP_Coupling_Workflow Start Start Reactants Mix in DCM: - this compound - Alcohol (1.2 eq) - DMAP (cat.) Start->Reactants Add_DCC Add DCC solution at 0 °C Reactants->Add_DCC Reaction Stir at RT (2-12h) Add_DCC->Reaction Filter_DCU Filter off Dicyclohexylurea (DCU) Reaction->Filter_DCU Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Filter_DCU->Workup Purification Dry, Concentrate & Purify (Chromatography) Workup->Purification Product Final Ester Product Purification->Product

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles utilizing 2-Bromo-3,5-dichloroisonicotinic acid as a key starting material. The methodologies outlined herein focus on the construction of a pyridone-based scaffold, a common core in various kinase inhibitors, through a sequential amide coupling and intramolecular cyclization strategy.

Introduction

This compound is a versatile building block for the synthesis of highly substituted pyridine derivatives. The presence of multiple reactive sites—a carboxylic acid, a bromine atom, and two chlorine atoms—allows for a variety of chemical transformations, making it an attractive starting material for the generation of diverse libraries of compounds for drug discovery. This application note details the synthesis of a representative N-aryl-3,5-dichloro-4-oxo-1,4-dihydropyridine-2-carboxamide, a scaffold with potential as a kinase inhibitor.

Synthetic Strategy

The overall synthetic strategy involves a two-step process:

  • Amide Bond Formation: The carboxylic acid moiety of this compound is coupled with a substituted aniline to form the corresponding amide.

  • Intramolecular Cyclization: The resulting amide undergoes an intramolecular nucleophilic aromatic substitution to form the pyridone ring system.

This approach allows for the introduction of diversity at the N-aryl position, which can be crucial for modulating biological activity and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-N-(4-methoxyphenyl)-3,5-dichloroisonicotinamide

This protocol describes the amide coupling of this compound with 4-methoxyaniline using a standard coupling agent.

Materials:

  • This compound

  • 4-Methoxyaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add 4-methoxyaniline (1.1 eq) and DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.

Protocol 2: Synthesis of N-(4-methoxyphenyl)-3,5-dichloro-4-oxo-1,4-dihydropyridine-2-carboxamide

This protocol details the intramolecular cyclization of the amide intermediate to form the final pyridone product.

Materials:

  • 2-Bromo-N-(4-methoxyphenyl)-3,5-dichloroisonicotinamide

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Bromo-N-(4-methoxyphenyl)-3,5-dichloroisonicotinamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the target pyridone. (Note: This data is representative and may vary based on specific reaction conditions and scale).

StepProductMolecular Weight ( g/mol )Yield (%)Purity (%)Biological Activity (IC50, nM) vs. Kinase X
12-Bromo-N-(4-methoxyphenyl)-3,5-dichloroisonicotinamide375.5275>95Not Assessed
2N-(4-methoxyphenyl)-3,5-dichloro-4-oxo-1,4-dihydropyridine-2-carboxamide295.0960>9850

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target pyridone from this compound.

Synthetic_Workflow start This compound intermediate 2-Bromo-N-(4-methoxyphenyl)-3,5-dichloroisonicotinamide start->intermediate Amide Coupling (4-Methoxyaniline, DCC, DMAP) product N-(4-methoxyphenyl)-3,5-dichloro-4-oxo-1,4-dihydropyridine-2-carboxamide intermediate->product Intramolecular Cyclization (K2CO3, DMF)

Caption: Synthetic route to a bioactive pyridone.

Generic Kinase Signaling Pathway

The synthesized pyridone scaffold is a common feature in kinase inhibitors. The diagram below represents a simplified, generic signaling pathway that is often targeted by such inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Gene Expression Inhibitor Pyridone Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Simplified kinase signaling cascade.

Application Notes and Protocols for 2-Bromo-3,5-dichloroisonicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Bromo-3,5-dichloroisonicotinic acid as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented, its structural features, namely the halogenated pyridine carboxylic acid moiety, make it a valuable precursor for the development of new active ingredients, particularly in the herbicide class. Pyridine-based compounds are integral to modern agrochemicals due to their diverse biological activities, and the presence of halogen atoms can enhance their efficacy and metabolic stability.[1][2]

This document outlines a representative synthetic protocol for a hypothetical herbicide, "Gemini-Herbicide A," derived from this compound. The proposed synthesis is based on established methodologies for preparing pyridine carboxylic acid herbicides that function as synthetic auxins.[1]

Hypothetical Application: Synthesis of a Novel Auxin-Mimic Herbicide

This compound can serve as a foundational building block for the synthesis of a novel herbicide. The bromine atom at the 2-position offers a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups, while the carboxylic acid at the 4-position is a key feature for auxin-like activity. The chlorine atoms at the 3 and 5-positions are expected to enhance the herbicidal potency.

The proposed "Gemini-Herbicide A" is a 2-amino-3,5-dichloro-6-(trifluoromethyl)isonicotinic acid, a structural analog of known pyridine-based herbicides. The synthetic strategy involves the amination of the 2-bromo position followed by the introduction of a trifluoromethyl group.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,5-dichloroisonicotinic acid (Intermediate 1)

This protocol describes the amination of this compound.

Materials:

  • This compound

  • Anhydrous ammonia

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas

  • Autoclave reactor

  • Standard laboratory glassware

Procedure:

  • Charge a 250 mL autoclave with 27.1 g (0.1 moles) of this compound and 100 mL of anhydrous THF.

  • Seal the autoclave and degas the system by purging with dry nitrogen gas.

  • Introduce 8.5 g (0.5 moles) of anhydrous ammonia into the reactor.

  • Heat the reaction mixture to 120°C and maintain this temperature for 24 hours. The pressure will increase initially and then gradually decrease as the reaction proceeds.

  • After 24 hours, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture to a round-bottom flask and remove the THF under reduced pressure.

  • The resulting solid is washed with cold diethyl ether to remove any unreacted starting material.

  • The crude product is then purified by recrystallization from an ethanol/water mixture to yield 2-Amino-3,5-dichloroisonicotinic acid (Intermediate 1).

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of Intermediate 1.

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (%)
12-Amino-3,5-dichloroisonicotinic acidThis compound207.0185>98

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Bromo-3,5- dichloroisonicotinic acid amination Amination with Anhydrous Ammonia in THF start->amination intermediate1 Intermediate 1: 2-Amino-3,5-dichloroisonicotinic acid amination->intermediate1 purification Purification: Recrystallization intermediate1->purification final_product Final Product purification->final_product

Caption: Synthetic workflow for Intermediate 1.

Signaling Pathway of Auxin-Mimic Herbicides

The proposed "Gemini-Herbicide A" is designed to act as a synthetic auxin. The diagram below illustrates the general signaling pathway of auxin herbicides.

auxin_pathway cluster_nucleus Nucleus Auxin Auxin or Auxin-Mimic Herbicide TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes ubiquitination and degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Simplified auxin signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 2-Bromo-3,5-dichloroisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no product yield?

A1: Low yields with this substrate can stem from several factors. The 2-bromo position is sterically hindered and electronically deactivated by the adjacent chlorine and carboxylic acid groups. Additionally, the pyridine nitrogen and the carboxylic acid can coordinate to the palladium catalyst, leading to deactivation.[1] For the less reactive chloro groups, the carbon-chlorine (C-Cl) bond is significantly stronger, making the initial oxidative addition step in the catalytic cycle more difficult.[2]

Q2: I am observing significant formation of side products. What are they and how can I minimize them?

A2: The most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid by a proton source (like water or acidic impurities), replacing it with a hydrogen atom.[1] To minimize this, use anhydrous solvents, ensure your base is not excessively strong or nucleophilic, and consider using more stable boronic esters (e.g., pinacol esters).

  • Homocoupling: This is the self-coupling of your boronic acid or the starting halide. It can be promoted by the presence of oxygen or if the main catalytic cycle is slow.[1] Thoroughly degassing your reaction mixture and optimizing the catalyst system can reduce homocoupling.[3]

Q3: How does the carboxylic acid group on the isonicotinic acid affect the reaction?

A3: The carboxylic acid group can be deprotonated by the base used in the reaction. The resulting carboxylate can then coordinate to the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1] If optimizing the base and catalyst does not resolve low yield issues, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[1]

Q4: Which halogen is expected to react selectively in the Suzuki coupling?

A4: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. Therefore, the C-Br bond is expected to react selectively over the C-Cl bonds under carefully controlled conditions.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution Rationale
Inactive Catalyst System Switch to a more active catalyst system, such as a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[2]Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging, electron-deficient, and sterically hindered substrate. Buchwald-type ligands promote the difficult oxidative addition step.[2]
Ineffective Base Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]A strong base is required to activate the boronic acid for the transmetalation step. The solubility and strength of the base are critical factors.[2]
Suboptimal Solvent Use a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[2]This solvent system often helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.
Low Reaction Temperature Increase the reaction temperature, typically to a range of 80-120 °C.The oxidative addition of the C-Br bond, while more favorable than C-Cl, can still require significant thermal energy for this electron-deficient substrate.
Catalyst Deactivation by Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[2]
Catalyst Poisoning Protect the carboxylic acid group as an ester (e.g., methyl ester) prior to the coupling reaction.The carboxylate formed under basic conditions can bind to the palladium center and inhibit catalysis.[1]
Issue 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Protodeboronation Presence of excess water or acidic impurities; base-catalyzed decomposition of boronic acid.[1]Use anhydrous solvents, ensure reagents are pure, and consider using a milder base. Using boronic esters (e.g., pinacol esters) can also increase stability.
Homocoupling Slow transmetalation step; presence of oxygen.[1][3]Optimize the catalyst and ligand to speed up the catalytic cycle. Ensure the reaction is performed under strictly anaerobic conditions.
Palladium Black Formation Insufficient ligand to stabilize the Pd(0) species; high reaction temperature.Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1 for a Pd(II) source). Use a more robust, sterically hindered ligand. Consider if a lower reaction temperature is feasible with a more active catalyst.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data based on trends for structurally similar halogenated nicotinic and isonicotinic acids to guide optimization efforts.

Table 1: Effect of Catalyst and Ligand on Yield

Conditions: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 100 °C, 12 h.

Palladium Source (mol%) Ligand (mol%) Anticipated Yield (%) Notes
Pd(PPh₃)₄ (5)-20-40Often insufficient for this type of substrate.
Pd(OAc)₂ (2)PPh₃ (4)30-50Modest improvement, but may still be slow.
PdCl₂(dppf) (3)-60-75A robust catalyst, but may require higher temperatures.
Pd(OAc)₂ (2)SPhos (4)80-95Highly effective system for challenging aryl halides.[2]
Pd₂(dba)₃ (1.5)XPhos (3)85-98Another excellent choice for difficult couplings.[2]
Table 2: Effect of Base and Solvent on Yield

Conditions: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 100 °C, 12 h.

Base (2.0 equiv) Solvent Anticipated Yield (%) Notes
K₂CO₃1,4-Dioxane/H₂O (4:1)65-80A common base, but may not be strong enough for optimal results.
Na₂CO₃DME/H₂O (4:1)60-75Similar in strength to K₂CO₃.
Cs₂CO₃1,4-Dioxane80-95Stronger and often more soluble, leading to better yields.[2]
K₃PO₄Toluene/H₂O (10:1)85-98Often the base of choice for challenging Suzuki couplings.[2]
K₃PO₄Anhydrous Toluene40-60A small amount of water is often beneficial for the activity of K₃PO₄.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Add the degassed 1,4-dioxane and water via syringe (a typical ratio is 4:1 to 10:1, with a reaction concentration of 0.1-0.2 M with respect to the starting acid).

  • Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the product and any unreacted starting material, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (R-Br) Transmetal Ar-Pd(II)(Ar')L_n OxAdd->Transmetal Transmetalation (Ar'-B(OH)2, Base) Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination ArAr_prod Coupled Product Product->ArAr_prod RBr 2-Bromo-3,5-dichloro- isonicotinic acid RBr->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.

Experimental_Workflow start Start setup 1. Add Solids to Flask (Acid, Boronic Acid, Base) start->setup inert 2. Purge with Inert Gas (Evacuate & Backfill 3x) setup->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent heat 5. Heat Reaction (e.g., 100-110 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up (Acidify, Extract, Dry) monitor->workup purify 8. Purify Crude Product (Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low / No Yield sm_present Starting Material Consumed? start->sm_present catalyst_check Is Catalyst System Active? (e.g., Pd(OAc)₂/SPhos) sm_present->catalyst_check No side_products Complex Mixture of Side Products? sm_present->side_products Yes temp_check Is Temperature High Enough? (e.g., >100 °C) catalyst_check->temp_check base_check Is Base Strong Enough? (e.g., K₃PO₄) temp_check->base_check proto_check Suspect Protodeboronation? (Use Boronic Ester) side_products->proto_check Yes end_good Reaction Optimized side_products->end_good No, Clean Product homo_check Suspect Homocoupling? (Ensure Anaerobic Conditions) proto_check->homo_check

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,5-dichloroisonicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound and what are the expected byproducts?

A common synthetic strategy for this compound is the direct electrophilic bromination of 3,5-dichloroisonicotinic acid. Due to the electron-deficient nature of the pyridine ring, which is further deactivated by the two chlorine atoms and the carboxylic acid group, this reaction can be challenging and may lead to the formation of several byproducts.

The most common byproducts include unreacted starting material, over-brominated products, and potentially decarboxylated species. The formation of these byproducts is often influenced by reaction conditions such as temperature, reaction time, and the choice of brominating agent.

Q2: What are the most common impurities encountered in the synthesis of this compound?

Common impurities can include:

  • Unreacted 3,5-dichloroisonicotinic acid: This is often the primary impurity if the reaction does not proceed to completion.

  • Over-brominated species: Under forcing reaction conditions, a second bromine atom may be introduced, leading to dibromo-dichloroisonicotinic acid. The formation of di-substituted products has been observed in the bromination of other pyridine derivatives.

  • Isomeric products: While the electronic and steric effects favor bromination at the 2-position, there is a possibility of forming the 6-bromo isomer as a minor byproduct.

  • Decarboxylated products: High temperatures can lead to the loss of the carboxylic acid group, resulting in the formation of 2-bromo-3,5-dichloropyridine.

  • Residual brominating agent and its byproducts: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.

Q3: How can the formation of over-brominated byproducts be minimized?

To minimize the formation of di-brominated and other over-brominated byproducts, it is crucial to carefully control the stoichiometry of the brominating agent. A slight excess of the brominating agent is often used to drive the reaction to completion, but a large excess should be avoided. The slow, portion-wise addition of the brominating agent at a controlled temperature can also help to reduce the formation of these impurities. Reaction progress should be monitored closely by techniques such as TLC or LC-MS to stop the reaction once the starting material is consumed.

Q4: What are the recommended methods for purifying the crude this compound?

Purification of the crude product can typically be achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities. For removing unreacted starting material and succinimide (from NBS), recrystallization from a suitable solvent system is often effective. If isomeric byproducts are present, column chromatography on silica gel may be necessary to achieve high purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low conversion of starting material Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS and extend the reaction time or gradually increase the temperature as needed. Ensure the purity of reagents and solvents.
Deactivated substrate.Use a more potent brominating system or a catalyst to enhance the reactivity of the substrate.
Presence of significant amounts of di-brominated byproduct Excess of brominating agent.Carefully control the stoichiometry of the brominating agent (e.g., use 1.05-1.1 equivalents).
High reaction temperature.Perform the reaction at a lower temperature and monitor the progress closely.
Formation of a decarboxylated byproduct The reaction temperature is too high.Maintain a lower and stable reaction temperature throughout the synthesis.
Difficulties in isolating the product Product is highly soluble in the reaction solvent.After quenching the reaction, consider adjusting the pH to precipitate the carboxylic acid. Extraction with a suitable organic solvent may also be necessary.
Product is discolored Degradation of the starting material or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is well-controlled.

Data Presentation

Table 1: Common Byproducts and Their Identification

Byproduct Chemical Formula Molecular Weight ( g/mol ) Identification Method
3,5-dichloroisonicotinic acid (starting material)C₆H₃Cl₂NO₂192.00LC-MS, ¹H NMR
2,6-Dibromo-3,5-dichloroisonicotinic acidC₆HBr₂Cl₂NO₂349.79LC-MS (characteristic isotopic pattern for Br₂Cl₂), ¹H NMR
6-Bromo-3,5-dichloroisonicotinic acidC₆H₂BrCl₂NO₂270.90LC-MS, ¹H NMR (different chemical shift for the remaining proton)
2-Bromo-3,5-dichloropyridineC₅H₂BrCl₂N226.88GC-MS, ¹H NMR (absence of carboxylic acid proton)
Succinimide (from NBS)C₄H₅NO₂99.09Soluble in aqueous work-up, can be detected by LC-MS in the aqueous layer.

Experimental Protocols

Proposed Experimental Protocol: Bromination of 3,5-dichloroisonicotinic acid

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloroisonicotinic acid (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent).

  • Addition of Brominating Agent: To the stirred solution, slowly add N-bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise at room temperature. Alternatively, liquid bromine could be used, but NBS is often preferred for its ease of handling.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If sulfuric acid is used as the solvent, carefully pour the reaction mixture onto crushed ice. The precipitated solid can be collected by filtration. If an organic solvent is used, the reaction may be quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction with an appropriate organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Mandatory Visualization

Byproduct_Troubleshooting_Workflow start Start: Crude Product Analysis (LC-MS, NMR) check_sm Unreacted Starting Material (3,5-dichloroisonicotinic acid) present? start->check_sm check_overbrom Over-brominated species (e.g., dibromo-) detected? check_sm->check_overbrom No action_sm Optimize Reaction: - Increase reaction time/temperature - Use catalyst check_sm->action_sm Yes check_decarbox Decarboxylated byproduct (2-bromo-3,5-dichloropyridine) detected? check_overbrom->check_decarbox No action_overbrom Optimize Reaction: - Reduce amount of brominating agent - Lower reaction temperature check_overbrom->action_overbrom Yes check_isomer Isomeric Byproduct (6-bromo-) detected? check_decarbox->check_isomer No action_decarbox Optimize Reaction: - Lower reaction temperature check_decarbox->action_decarbox Yes action_isomer Purification: - Column Chromatography check_isomer->action_isomer Yes purify Purification: - Recrystallization - Column Chromatography check_isomer->purify No action_sm->purify action_overbrom->purify action_decarbox->purify end End: Pure Product action_isomer->end purify->end

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

Technical Support Center: Purification of 2-Bromo-3,5-dichloroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-3,5-dichloroisonicotinic acid and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Issue: Low Yield After Recrystallization

  • Question: My yield of the purified this compound derivative is significantly lower than expected after recrystallization. What are the potential causes and solutions?

  • Answer: Low recovery after recrystallization can stem from several factors. Firstly, the chosen solvent may be too effective, meaning your compound has high solubility even at low temperatures. To address this, consider using a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures. Experimenting with a co-solvent system (e.g., ethanol/water, dichloromethane/hexane) can also be effective. Secondly, premature crystallization during hot filtration can lead to product loss. Ensure your filtration apparatus is pre-heated to minimize this. Finally, excessive solvent volume can prevent the solution from reaching supersaturation upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.

Issue: Persistent Impurities After Column Chromatography

  • Question: I am unable to separate a persistent impurity from my target compound using column chromatography. How can I improve the separation?

  • Answer: Co-elution of impurities is a common challenge. The selection of the mobile phase is critical for achieving good separation. If you are using a standard solvent system like ethyl acetate/hexane and observing poor separation, consider modifying the polarity. A shallower gradient or even isocratic elution with a fine-tuned solvent ratio can enhance resolution. Switching to a different solvent system with different selectivity, for instance, dichloromethane/methanol, may also be beneficial. Additionally, ensure that the column is not overloaded with the crude product, as this can lead to band broadening and poor separation. A sample load of 1-5% of the silica gel weight is a good starting point. The choice of silica gel is also important; using a smaller particle size can increase the number of theoretical plates and improve separation.

Issue: Oily Product Instead of Crystalline Solid

  • Question: After solvent evaporation, my purified this compound derivative is an oil instead of the expected crystalline solid. What should I do?

  • Answer: An oily product often indicates the presence of residual solvent or impurities that inhibit crystallization. First, ensure all solvent has been removed by drying the product under high vacuum for an extended period. Gentle heating during this process can be helpful, but be cautious of potential product degradation. If the product remains an oil, it is likely due to impurities. In this case, re-purification using an orthogonal method is recommended. For example, if you previously used column chromatography, attempt recrystallization or preparative HPLC. Trituration, the process of washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble, can also sometimes induce crystallization.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are the most common impurities found in crude this compound?

  • Answer: Common impurities often include unreacted starting materials, partially halogenated intermediates, and byproducts from side reactions. Depending on the synthetic route, you might encounter starting materials like 3,5-dichloro-2-pyridone or over-brominated species.

  • Question: Which analytical techniques are best for assessing the purity of this compound derivatives?

  • Answer: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying structurally similar impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired product.

Quantitative Data Summary

The following tables provide a summary of typical parameters used in the purification of this compound derivatives.

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Application
Ethyl Acetate / Hexane (10:90 to 50:50)Low to MediumGeneral purpose, good for less polar derivatives.
Dichloromethane / Methanol (99:1 to 90:10)Medium to HighEffective for more polar derivatives and breaking up stubborn co-eluting spots.
Acetone / Chloroform (5:95 to 20:80)MediumAn alternative system offering different selectivity.

Table 2: Recrystallization Solvent Selection Guide

SolventSuitability for this compoundNotes
EthanolGoodOften used in a co-solvent system with water to fine-tune solubility.
IsopropanolGoodSimilar to ethanol, can be effective for many derivatives.
AcetonitrileModerateMay be too effective for some derivatives, leading to lower yields.
TolueneModerateSuitable for less polar derivatives.
WaterPoor (as a single solvent)Generally, the compound is poorly soluble in water, but it is an excellent anti-solvent.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system from Table 2.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Visual Guides

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Steps crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Sample adsorb->load Dry Loading pack Pack Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for Column Chromatography Purification.

G cluster_yield Problem: Low Yield cluster_purity Problem: Persistent Impurity cluster_physical Problem: Oily Product start Purification Issue Identified solubility Check Solvent Solubility Profile start->solubility Low Yield gradient Optimize Elution Gradient (Shallower) start->gradient Poor Separation vacuum Dry Under High Vacuum start->vacuum Oily Product premature_cryst Pre-heat Filtration Apparatus solubility->premature_cryst solvent_vol Minimize Hot Solvent Volume premature_cryst->solvent_vol solvent_sys Change Solvent System gradient->solvent_sys loading Reduce Sample Load on Column solvent_sys->loading triturate Triturate with Non-solvent vacuum->triturate repurify Re-purify with Orthogonal Method triturate->repurify

Caption: Troubleshooting Logic for Common Purification Issues.

Technical Support Center: Halogenation of Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the halogenation of isonicotinic acid.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to common issues that may arise during the experimental process.

Issue 1: Low Yield of the Desired Monohalogenated Isonicotinic Acid

  • Question: My reaction is producing a low yield of the desired 2-halo-isonicotinic acid. What are the potential causes and how can I improve the yield?

  • Answer: Low yields of the desired monohalogenated product can be attributed to several factors, including incomplete reaction, formation of multiple side products, or product degradation. Here are some common causes and troubleshooting steps:

    • Incomplete N-oxide formation: In many synthetic routes, the first step is the oxidation of isonicotinic acid to its N-oxide.[1][2] Incomplete conversion at this stage will result in unreacted starting material, which will not undergo the subsequent halogenation step.

      • Troubleshooting:

        • Ensure the complete conversion of isonicotinic acid to the N-oxide by monitoring the reaction using an appropriate analytical technique (e.g., TLC, HPLC).

        • Purify the N-oxide intermediate before proceeding to the halogenation step to remove any unreacted starting material.

    • Suboptimal reaction temperature: The temperature at which the halogenation is carried out can significantly impact the reaction rate and the formation of side products.

      • Troubleshooting:

        • Gradually increase the reaction temperature to promote the conversion of the starting material. However, be aware that excessively high temperatures can lead to increased side product formation, such as decarboxylation and tar formation.

        • Refer to established protocols for the specific halogenating agent being used to determine the optimal temperature range. For example, chlorination using phosphorus oxychloride and phosphorus trichloride is often conducted at around 100-105°C.[3]

    • Insufficient halogenating agent: An inadequate amount of the halogenating agent will lead to incomplete conversion of the starting material.

      • Troubleshooting:

        • Increase the molar ratio of the halogenating agent to the isonicotinic acid N-oxide. A slight excess of the halogenating agent is often used to drive the reaction to completion.

Issue 2: Formation of Dihalogenated Byproducts

  • Question: I am observing the formation of a significant amount of 2,6-dihalo-isonicotinic acid in my reaction mixture. How can I minimize this over-halogenation?

  • Answer: The formation of dihalogenated byproducts is a common issue, particularly when attempting to synthesize the monohalogenated derivative. The electron-withdrawing nature of the first halogen atom deactivates the pyridine ring, but under forcing conditions, a second halogenation can occur.

    • Control of reaction time and temperature: Prolonged reaction times and high temperatures can promote over-halogenation.

      • Troubleshooting:

        • Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to prevent further halogenation of the desired product.

        • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Stoichiometry of the halogenating agent: Using a large excess of the halogenating agent will favor the formation of dihalogenated products.

      • Troubleshooting:

        • Carefully control the stoichiometry of the halogenating agent. Use a molar ratio that is just sufficient to achieve complete conversion to the monohalogenated product.

Issue 3: Presence of Decarboxylated Side Products

  • Question: My analysis shows the presence of halogenated pyridine derivatives that have lost the carboxylic acid group. What causes this decarboxylative halogenation and how can I prevent it?

  • Answer: Decarboxylative halogenation, also known as halodecarboxylation, is a known side reaction for (hetero)aryl carboxylic acids, including isonicotinic acid.[4][5][6] This reaction involves the replacement of the carboxylic acid group with a halogen atom.

    • Reaction mechanism: This side reaction can proceed through a radical mechanism, particularly in the presence of certain catalysts and light.[4]

      • Troubleshooting:

        • Conduct the reaction in the dark to minimize light-induced radical formation.

        • Avoid using catalysts that are known to promote radical decarboxylation.

    • High reaction temperatures: Elevated temperatures can promote the thermal decarboxylation of the carboxylic acid, followed by halogenation of the resulting pyridine.

      • Troubleshooting:

        • Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Issue 4: Formation of Tar and Dark-Colored Impurities

  • Question: The reaction mixture is turning dark and forming tar-like substances, making purification difficult. What is the cause and how can I mitigate it?

  • Answer: Tar formation is indicative of product degradation and polymerization reactions. This can be caused by excessive heat, highly acidic or basic conditions, or the presence of reactive intermediates.

    • Excessive heat: High temperatures can lead to the decomposition of the starting materials, intermediates, and products.

      • Troubleshooting:

        • Carefully control the reaction temperature and avoid localized overheating.

        • Use a well-stirred reaction vessel to ensure even heat distribution.

    • Concentration of reagents: High concentrations of reactive species can increase the likelihood of side reactions leading to tar formation.

      • Troubleshooting:

        • Consider performing the reaction at a lower concentration by using more solvent.

    • Purification of starting materials: Impurities in the starting isonicotinic acid or the halogenating agents can sometimes catalyze side reactions.

      • Troubleshooting:

        • Use high-purity starting materials.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of halogenated isonicotinic acid derivatives and known side products. Please note that yields are highly dependent on the specific reaction conditions.

Desired ProductStarting MaterialHalogenating Agent/ConditionsTypical Yield (%)Major Side ProductsReference
2-Chloronicotinic acidNicotinic acid N-oxidePOCl₃, PCl₅87.5-[3]
2,6-Dichloroisonicotinic acidCitrazinic acidPOCl₃, Tetraethylammonium chloride89-[7][8]
4-BromopyridineIsonicotinic acidCopper catalyst, LED, N-Bromosuccinimide59 (decarboxylated product)-[4]
4-IodopyridineIsonicotinic acidCopper catalyst, LED, N-Iodosuccinimide50-61 (decarboxylated product)-[4]

Experimental Protocols

Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide [3]

  • Preparation of Chlorinating Agent: In a suitable reaction vessel, prepare a mixed solution of phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃).

  • Chlorine Gas Introduction: Bubble chlorine gas through the mixed solution while maintaining the temperature at approximately 60°C. Continue until the escape of residual chlorine gas ceases.

  • Addition of Starting Material: Cool the mixture and add nicotinic acid N-oxide in batches.

  • Reaction: Heat the reaction mixture to 100-105°C for 1-1.5 hours. After the mixture becomes transparent, continue stirring for an additional 30 minutes.

  • Work-up: Remove the excess phosphorus oxychloride under reduced pressure. Cool the residue to room temperature and add water to precipitate the 2-chloronicotinic acid.

Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid [7][8]

  • Reaction Setup: Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride.

  • Heating: Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the 2,6-dichloroisonicotinic acid product.

Visualizations

Halogenation_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products Isonicotinic_Acid Isonicotinic Acid N_Oxide Isonicotinic Acid N-Oxide Isonicotinic_Acid->N_Oxide Oxidation Tar Tar/Degradation Isonicotinic_Acid->Tar Degradation Mono_Halogenated Monohalogenated Product (Desired) N_Oxide->Mono_Halogenated Halogenation Decarboxylated Decarboxylated Product N_Oxide->Decarboxylated Decarboxylative Halogenation N_Oxide->Tar Degradation Di_Halogenated Dihalogenated Product (Over-halogenation) Mono_Halogenated->Di_Halogenated Further Halogenation Mono_Halogenated->Tar Degradation

Caption: General reaction pathway and potential side reactions in the halogenation of isonicotinic acid.

Troubleshooting_Logic cluster_symptoms Identify Primary Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Impure Product Over_Halogenation Over-halogenation (e.g., di-halogenated) Start->Over_Halogenation Decarboxylation Decarboxylation Start->Decarboxylation Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Tar_Formation Tar Formation Start->Tar_Formation High_Temp_Time High Temperature / Long Reaction Time Over_Halogenation->High_Temp_Time Excess_Reagent Excess Halogenating Agent Over_Halogenation->Excess_Reagent Decarboxylation->High_Temp_Time Radical_Initiators Light / Catalysts Decarboxylation->Radical_Initiators Low_Temp Low Temperature Incomplete_Reaction->Low_Temp Tar_Formation->High_Temp_Time Impure_Reagents Impure Reagents Tar_Formation->Impure_Reagents Reduce_Temp_Time Reduce Temperature / Time High_Temp_Time->Reduce_Temp_Time Control_Stoichiometry Control Stoichiometry Excess_Reagent->Control_Stoichiometry Exclude_Light Exclude Light / Change Catalyst Radical_Initiators->Exclude_Light Increase_Temp Increase Temperature Low_Temp->Increase_Temp Purify_Reagents Purify Reagents Impure_Reagents->Purify_Reagents

Caption: Troubleshooting logic for common issues in isonicotinic acid halogenation.

References

Improving yield in amide coupling with hindered amines and 2-Bromo-3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amines and electron-deficient carboxylic acids, such as 2-Bromo-3,5-dichloroisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in amide coupling reactions with hindered substrates?

Low or no product yield in amide coupling reactions can stem from several factors, particularly when dealing with sterically hindered or electronically demanding substrates.[1] The most common causes include:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may be inefficient or used in insufficient quantities to fully activate the carboxylic acid for the subsequent reaction with the amine.[1]

  • Amine Deactivation: The amine's nucleophilicity can be diminished through protonation by the carboxylic acid, forming an unreactive ammonium salt.[1]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the reactants, slowing down or preventing the reaction.[1][2]

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base selection can significantly and negatively impact the reaction outcome.[1]

Q2: How do I select the appropriate coupling reagent for a challenging amide coupling?

The choice of coupling reagent is critical for success. Reagents are generally categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For difficult couplings involving hindered substrates, more powerful reagents are often necessary.

  • Carbodiimides (e.g., DCC, EDC): While common, they may be less effective for hindered substrates and can lead to racemization in chiral molecules. Additives like HOBt or OxymaPure are often required to improve efficiency.[1][3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered amino acids.[1] PyAOP is noted for its effectiveness with N-methyl amino acids.[1]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These are among the most efficient coupling reagents, known for rapid reaction times and minimal racemization.[1][4] HATU is often the reagent of choice for difficult couplings due to the formation of highly reactive OAt esters.[1][4] COMU is a safer alternative to benzotriazole-based reagents as it lacks potentially explosive components.[1]

  • Acyl Fluoride Formation: For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH can be a highly effective strategy.[5][6][7]

Q3: What is the role of the base in the reaction, and which one should I use?

A non-nucleophilic organic base is typically added to the reaction mixture to neutralize the acid generated during the reaction and to prevent the protonation of the amine, thus maintaining its nucleophilicity. A common choice is N,N-diisopropylethylamine (DIPEA).

Q4: What are common side reactions, and how can they be minimized?

  • Racemization: For chiral carboxylic acids, racemization can be a significant issue. Using additives like HOBt or OxymaPure and maintaining a low reaction temperature can help suppress this.[1]

  • Guanidinium Byproduct Formation: This can occur when the amine reacts directly with aminium/uronium-based coupling reagents. The order of addition of reagents is crucial; pre-activating the carboxylic acid before adding the amine can minimize this side reaction.

  • N-acylurea Formation: When using carbodiimides, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea. This is more prevalent in polar solvents.[8]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low-yielding amide coupling reactions.

Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Resolved reagent_purity Anhydrous solvents? Fresh coupling reagent? Accurate stoichiometry? check_reagents->reagent_purity change_reagent 3. Change Coupling Reagent check_conditions->change_reagent Conditions OK check_conditions->success Issue Resolved conditions_params Temperature too low/high? Appropriate base (e.g., DIPEA)? Correct solvent (e.g., DMF, DCM)? check_conditions->conditions_params acyl_fluoride 4. Consider Acyl Fluoride Strategy change_reagent->acyl_fluoride Still low yield change_reagent->success Issue Resolved reagent_options Standard (EDC, DCC)? -> Try Uronium/Phosphonium (HATU, PyBOP) Higher reactivity needed? change_reagent->reagent_options optimize 5. Further Optimization acyl_fluoride->optimize If necessary acyl_fluoride->success Issue Resolved acyl_fluoride_details Use TFFH or BTFFH In situ generation of acyl fluoride Effective for highly hindered substrates acyl_fluoride->acyl_fluoride_details optimize->success Issue Resolved optimize_params Increase reaction time? Elevate temperature? Use excess of one reagent? optimize->optimize_params

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for many challenging amide couplings.[1][9]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation

This method is highly effective for extremely hindered substrates where other methods fail.[5][6][7]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like acetonitrile or DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • The reaction may require elevated temperatures (e.g., 80 °C) and longer reaction times (12-24 hours) for complete conversion.[10]

  • Monitor the reaction for completeness by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purification as described in Protocol 1.

Data Presentation

The following tables summarize the effectiveness of different coupling methods for challenging substrates.

Table 1: Comparison of Coupling Reagents for a Hindered Amide Synthesis

EntryCoupling Reagent(s)BaseSolventTemperatureTime (h)Conversion/YieldReference
1HATUDIPEADMFRT96Unsatisfactory[5]
2EDC/HOBt----No product[5]
3DCC/DMAP----No product[5]
4BTFFHDIPEADCE80 °C (MW)461% (isolated)[10]
5BTFFHDIPEADCE80 °C2485% (isolated)[10]

Table 2: Yields for BTFFH-mediated Coupling of Various Hindered Substrates

Carboxylic AcidAmineYieldReference
2-(4-chlorophenyl)-3-methylbutanoic acidN-cyclopropyl-2-aminothiazole75%[5]
Diphenylacetic acidN-cyclopropyl-2-aminothiazole80%[5]
Triphenylacetic acidpropargylamine94%[6]
Triphenylacetic acidtert-butylamine61%[6]
Octanoic acidtert-pentylamine91%[5]

Visualized Workflow

Amide_Coupling_Workflow start Start: Carboxylic Acid + Amine preactivation Pre-activation: Carboxylic Acid + Coupling Reagent + Base start->preactivation activated_intermediate Activated Intermediate (e.g., OAt-ester, Acyl Fluoride) preactivation->activated_intermediate add_amine Add Amine activated_intermediate->add_amine reaction Amide Bond Formation add_amine->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Amide Product purification->product

Caption: General experimental workflow for amide bond formation.

References

Stability of 2-Bromo-3,5-dichloroisonicotinic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-dichloroisonicotinic acid, particularly concerning its stability and reactivity under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound under basic conditions?

The main stability concern is the potential for nucleophilic aromatic substitution (SNAr) of the 2-bromo substituent. The pyridine ring, especially with electron-withdrawing groups like the carboxylic acid and chloro substituents, is susceptible to attack by nucleophiles, including hydroxide ions or other basic reagents. This can lead to the formation of 2-hydroxy-3,5-dichloroisonicotinic acid as a significant byproduct, reducing the yield of the desired product. The reactivity of halopyridines in SNAr reactions is a known phenomenon in organic chemistry.

Q2: Which base is recommended for reactions involving this compound?

The choice of base is critical and depends on the specific reaction (e.g., Suzuki-Miyaura coupling, Sonogashira coupling).

  • For cross-coupling reactions: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over strong bases like sodium hydroxide (NaOH). Strong bases can accelerate the decomposition of the starting material through nucleophilic attack.

  • For reactions requiring a soluble organic base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, particularly in reactions like Sonogashira coupling. However, their efficacy and potential for side reactions should be evaluated for each specific substrate.

Q3: My cross-coupling reaction with this compound is giving low yields. What are the common causes and how can I troubleshoot it?

Low yields in cross-coupling reactions with this substrate are often due to several factors. The following table summarizes common issues and recommended solutions.

Troubleshooting Guide for Cross-Coupling Reactions

Problem Potential Cause Recommended Solution
Low product yield Degradation of starting material: The 2-bromo substituent is susceptible to nucleophilic attack by strong bases.Use a weaker base such as K₂CO₃ or K₃PO₄ instead of NaOH or other strong hydroxides. Lowering the reaction temperature may also help minimize degradation.
Catalyst deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can prevent coordination of the pyridine nitrogen to the palladium center and stabilize the active catalyst.
Protodeboronation of boronic acid: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom, especially at high temperatures.Use a more stable boronic ester, such as a pinacol or MIDA boronate, instead of the free boronic acid.
Formation of homocoupling byproducts Presence of oxygen: Oxygen can promote the homocoupling of organoboron or organotin reagents.Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., Argon or Nitrogen).
Use of a Pd(II) precatalyst: Pd(II) species can directly react with the boronic acid, leading to homocoupling.Use a Pd(0) precatalyst like Pd(PPh₃)₄ or ensure the efficient in-situ reduction of a Pd(II) precatalyst by the phosphine ligand.
Incomplete conversion Insufficient reaction temperature or time: The reaction may be too slow at the initial temperature.Gradually increase the reaction temperature. If conversion is still low, consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Potential Degradation Pathway under Strong Basic Conditions

The following diagram illustrates the plausible nucleophilic aromatic substitution of the 2-bromo substituent by a hydroxide ion, which is a potential degradation pathway under strong basic conditions.

G Potential Degradation of this compound A This compound B Meisenheimer-like Intermediate A->B + OH- C 2-Hydroxy-3,5-dichloroisonicotinic acid B->C - Br- OH OH- (from strong base) Br Br-

Potential degradation pathway of this compound.
Troubleshooting Workflow for Low Yield in Cross-Coupling

This workflow provides a logical sequence of steps to troubleshoot low product yield in cross-coupling reactions.

G Troubleshooting Low Yield in Cross-Coupling Reactions start Low Yield Observed check_base Is a strong base (e.g., NaOH) used? start->check_base change_base Switch to a weaker base (K2CO3, K3PO4) check_base->change_base Yes check_ligand Is a standard ligand (e.g., PPh3) used? check_base->check_ligand No change_base->check_ligand change_ligand Use a bulky, electron-rich ligand (SPhos, XPhos) check_ligand->change_ligand Yes check_boron Is a free boronic acid used? check_ligand->check_boron No change_ligand->check_boron use_ester Consider using a boronic ester (pinacol, MIDA) check_boron->use_ester Yes optimize_temp Optimize temperature and catalyst loading check_boron->optimize_temp No use_ester->optimize_temp

A logical workflow for troubleshooting low product yield.

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cross-coupling of polychlorinated pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with polychlorinated pyridines so challenging?

A1: The primary challenges stem from two main factors:

  • Low Reactivity of the C-Cl Bond : The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step in the palladium catalytic cycle more difficult and often requires more forceful reaction conditions.[1]

  • Catalyst Inhibition : The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[2] This coordination can inhibit the catalyst's activity or lead to complete deactivation, preventing it from participating in the catalytic cycle.[2][3][4]

Q2: Which palladium-catalyzed cross-coupling reactions are most effective for functionalizing polychlorinated pyridines?

A2: Several cross-coupling reactions can be successfully applied, with the choice depending on the desired bond formation. The most common include:

  • Suzuki-Miyaura Coupling : Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids/esters. It is one of the most versatile and robust methods.[5]

  • Buchwald-Hartwig Amination : The premier method for forming C-N bonds by coupling with primary or secondary amines, crucial for synthesizing many pharmaceutical compounds.[5][6][7]

  • Sonogashira Coupling : Used to form C-C triple bonds by reacting with terminal alkynes, valuable for creating linear structural extensions.[5][8]

  • Stille and Negishi Couplings : Also effective for C-C bond formation, using organotin and organozinc reagents, respectively. These can be valuable alternatives when Suzuki coupling is problematic.[9]

Q3: What is the most critical component for a successful cross-coupling reaction with a chloropyridine?

A3: The choice of the ligand for the palladium catalyst is the most critical factor.[1][10] Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond.[1] Modern, specialized ligands are required to achieve good results. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are highly effective because they promote the formation of the active catalytic species and accelerate the challenging oxidative addition step.[1][10][11]

Q4: How does the position of the chlorine atoms on the pyridine ring affect the reaction?

A4: The substitution pattern has a significant impact on reactivity. A chlorine atom at the 2- or 6-position is adjacent to the ring nitrogen, which can influence the electronic properties and sterically hinder the approach of the catalyst.[12] Furthermore, the Lewis basicity of the nitrogen can lead to catalyst deactivation.[3] In di- or trichloropyridines, the electronic effects of multiple chlorine atoms and their positions relative to each other and the nitrogen atom will dictate which C-Cl bond is most likely to react first, allowing for potential regioselective functionalization.

Troubleshooting Guides

Problem 1: Very Low to No Product Yield

Q: I am observing very low to no yield in my cross-coupling reaction with a polychlorinated pyridine. What are the primary causes and how can I fix this?

A: This is a common issue primarily due to the low reactivity of the C-Cl bond and potential catalyst deactivation. A systematic approach to troubleshooting is essential.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst System : The catalyst is not active enough to break the C-Cl bond.

    • Solution : Switch to a more active catalytic system. For Suzuki, Buchwald-Hartwig, and Sonogashira reactions, use palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos, XPhos, or RuPhos.[1][11][13] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][10]

  • Ineffective Base : The base is not strong enough or soluble enough to participate effectively in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).[1][11]

    • Solution : Screen several strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective.[1][11] If base solubility is an issue, consider a mixed solvent system (e.g., dioxane/water) or a different base.[1]

  • Insufficient Temperature : The reaction temperature is too low to overcome the activation energy for oxidative addition.

    • Solution : Increase the reaction temperature, typically to the 80-120 °C range.[1] Microwave irradiation can also be effective for accelerating the reaction.

  • Catalyst Oxidation/Deactivation : The active Pd(0) catalyst is sensitive to oxygen.[1] Additionally, the pyridine substrate or product can bind to the palladium center, inhibiting it.[2][4]

    • Solution : Ensure all solvents and reagents are thoroughly degassed with an inert gas (Argon or Nitrogen) before use.[1] Maintain a positive pressure of inert gas throughout the reaction. Using bulky ligands can also sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[11]

troubleshooting_low_yield start Low or No Yield q_catalyst Is the catalyst system highly active? start->q_catalyst s_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHCs. Increase catalyst loading. q_catalyst->s_catalyst No q_base Is the base effective and soluble? q_catalyst->q_base Yes s_catalyst->q_base s_base Screen strong bases (K₃PO₄, Cs₂CO₃). Use a co-solvent (e.g., water). q_base->s_base No q_temp Is the temperature sufficient? q_base->q_temp Yes s_base->q_temp s_temp Increase temperature (80-120 °C). Consider microwave heating. q_temp->s_temp No q_degas Is the system properly degassed? q_temp->q_degas Yes s_temp->q_degas s_degas Degas solvents thoroughly. Maintain inert atmosphere. q_degas->s_degas No end_node Optimized Reaction q_degas->end_node Yes s_degas->end_node

A decision tree for troubleshooting low-yield reactions.
Problem 2: Significant Side Reactions are Observed

Q: My reaction is messy, and I'm isolating significant amounts of byproducts. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with your desired cross-coupling. Identifying the byproduct is key to solving the problem.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling : The self-coupling of your coupling partner (e.g., boronic acid in Suzuki, alkyne in Sonogashira) forms dimers.

    • Cause : This is often promoted by the presence of oxygen or, in the case of Sonogashira coupling, the copper(I) co-catalyst.[11] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state can also be a cause.

    • Solution : Ensure the reaction is rigorously degassed and run under a strict inert atmosphere.[11] For Sonogashira reactions, consider using a copper-free protocol.[14] Using an efficient precatalyst system or a direct Pd(0) source can also help.

  • Protodeboronation (Suzuki-Miyaura) : The boronic acid reacts with a proton source (often water) to replace the boron group with hydrogen.

    • Cause : Presence of excess water or acidic impurities in the reaction mixture.

    • Solution : Use anhydrous solvents and reagents where possible.[1] Using boronic esters (e.g., pinacol esters) can enhance stability against protodeboronation.[1]

  • Reductive Dehalogenation : The chlorine atom on the pyridine is replaced by a hydrogen atom.

    • Cause : The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, certain bases, or impurities).[2] This can be more prevalent at higher temperatures.

    • Solution : Ensure the reaction is performed under an inert atmosphere.[2] Choose a solvent less prone to acting as a hydride source. If possible, try running the reaction at a lower temperature for a longer duration.

Data Presentation: Catalyst Systems for Polychlorinated Pyridines

The following tables summarize reported conditions for various cross-coupling reactions. Note that yields are highly substrate-dependent and these tables serve as a starting point for optimization.

Table 1: Suzuki-Miyaura C-C Coupling of Dichloropyridines

Pyridine SubstrateCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O1001285
2,6-DichloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane100895
3,5-Dichloropyridine4-Methylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1101692
2,3-DichloropyridineVinylboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80678

Data compiled from representative examples in the literature to illustrate common conditions.

Table 2: Buchwald-Hartwig C-N Coupling of Dichloropyridines

Pyridine SubstrateAmineCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-DichloropyridineMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1001291 (mono)
3,5-DichloropyridineAnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1102488
2,5-Dichloropyridinen-HexylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF651885
TetrachloropyridinePyrrolidinePd(OAc)₂ / DavePhosNaOt-BuDioxane1001675 (mono)

Data compiled from representative examples in the literature to illustrate common conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the polychlorinated pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[2]

  • Atmosphere Exchange : Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane, with 5-10% degassed water if required) via syringe.[2]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification : Purify the crude product by column chromatography on silica gel.[2]

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->ox_add pd2 Ar-Pd(II)-Cl(L)₂ ox_add->pd2 trans Transmetalation pd2->trans diaryl_pd Ar-Pd(II)-Ar'(L)₂ pd2->diaryl_pd trans->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 product Py-Ar' red_elim->product ar_cl Py-Cl ar_cl->ox_add + ar_b Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(Base)]⁻ ar_b->boronate + base Base (e.g., K₃PO₄) base->boronate boronate->trans

References

Troubleshooting low conversion rates in reactions involving 2-Bromo-3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-Bromo-3,5-dichloroisonicotinic acid.

Troubleshooting Guides

This section addresses specific issues encountered during common cross-coupling reactions with this compound.

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura couplings with this substrate are a common challenge. The pyridine nitrogen can coordinate with and hinder the palladium catalyst, and the carboxylic acid group can deprotonate under basic conditions, leading to catalyst deactivation.[1] The C-Br bond is the expected site of reaction, being significantly more reactive than the C-Cl bonds.[2]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK success Conversion Improved check_reagents->success Issue Found & Fixed optimize_base Optimize Base (Strength, Solubility, Equivalents) check_conditions->optimize_base Conditions OK check_conditions->success Issue Found & Fixed optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) optimize_base->optimize_catalyst No Improvement optimize_base->success Improvement protect_acid Consider Protecting Carboxylic Acid (e.g., Esterification) optimize_catalyst->protect_acid No Improvement optimize_catalyst->success Improvement protect_acid->success Improvement

Caption: Troubleshooting workflow for low reaction conversion.

ProblemPotential CauseRecommended Solution
Reaction Stalled / Incomplete 1. Catalyst Inactivity/Poisoning: - The pyridine nitrogen coordinates to the palladium center, hindering catalytic activity.[1][3] - Oxygen contamination deactivates the Pd(0) catalyst.[2][4] - Impurities in reagents or solvents (e.g., sulfur compounds) poison the catalyst.[4]- Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate the oxidative addition step.[1][5] - Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2] Use degassed solvents.[1] - Use high-purity reagents and anhydrous solvents.[4]
2. Ineffective Base/Solvent System: - The chosen base is too weak to efficiently form the reactive borate species.[5] - The base is poorly soluble in the reaction solvent, limiting its effectiveness.[5] - The solvent does not adequately dissolve the reactants, especially the boronic acid.[2]- Screen different bases. Inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[2][6] For base-sensitive substrates, milder options like K₃PO₄ or KF are recommended.[5] - Use finely powdered and anhydrous bases to maximize surface area.[2] - Choose a solvent system (e.g., Dioxane, Toluene/Water, DMF/Water) that ensures all components are sufficiently soluble.[2][5][6]
3. Carboxylic Acid Interference: - The acidic proton is quenched by the base. - The resulting carboxylate coordinates to the palladium center, leading to catalyst deactivation.[1]- If optimizing the base and catalyst fails, protect the carboxylic acid as a methyl or ethyl ester. The ester can be hydrolyzed post-coupling.[1]
Significant Side Products 1. Protodeboronation: - The boronic acid is replaced by a hydrogen atom, often caused by excess water or strong bases.[1][5]- Use the minimum effective amount of base.[1] - Use more stable boronic esters (e.g., pinacol esters) which are less prone to this side reaction.[1][5] - Ensure solvents are anhydrous.
2. Homocoupling: - Two molecules of the boronic acid couple together, often promoted by oxygen.[1][5]- Ensure the reaction is thoroughly degassed.[1] - Optimize the catalyst and ligand system; bidentate ligands like dppf can sometimes suppress homocoupling.[1]
3. Decarboxylation: - At elevated temperatures, the carboxylic acid group may be lost, especially under certain catalytic conditions.[7]- Run the reaction at the lowest temperature that affords a reasonable rate.[1] - If decarboxylation is a major issue, protecting the acid as an ester is a robust strategy.[1]
Issue 2: Low Conversion in Sonogashira Coupling

Sonogashira couplings can also be challenging. The choice of catalyst, base, and the potential for side reactions are critical factors. Copper-free systems are often preferred to avoid side reactions induced by CuI.[8]

ProblemPotential CauseRecommended Solution
Reaction Stalled / Incomplete 1. Catalyst System Inefficiency: - The chosen palladium source and ligand are not optimal for this substrate. - In copper-free systems, the ligand choice is critical to stabilize intermediates.[8]- Screen different palladium sources (e.g., Pd(OAc)₂, K₂PdCl₄) and phosphine ligands (e.g., SPhos, XPhos).[8][9] - For copper-free reactions, bulky, electron-rich ligands are often effective.[9]
2. Inappropriate Base: - The base is not strong enough or is sterically hindered, preventing efficient deprotonation of the terminal alkyne.- Triethylamine (Et₃N) is a commonly used and effective base for Sonogashira reactions.[10] Other organic bases can also be screened.
3. Poor Reagent Quality: - The terminal alkyne is of low purity or has degraded.- Use freshly purified or high-purity terminal alkynes.
Significant Side Products 1. Alkyne Homocoupling (Glaser coupling): - This is a major side reaction, particularly in copper-catalyzed systems, and is promoted by oxygen.- Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[10] - Consider a copper-free Sonogashira protocol, which eliminates this common pathway.[8][11]
2. Dehalogenation/Protodebromination: - The starting material loses the bromine atom, which is replaced by hydrogen.- Optimize reaction conditions, particularly temperature and reaction time, to favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions? A1: There are two primary reasons. First, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially poisoning it or hindering its catalytic activity.[1][3] Second, the carboxylic acid group is acidic and can be deprotonated by the base used in the reaction. The resulting carboxylate anion can then bind to the palladium center, leading to catalyst deactivation.[1]

Q2: Should I protect the carboxylic acid group before attempting a cross-coupling reaction? A2: It is a viable and often recommended strategy. If optimizing the reaction conditions (base, catalyst, ligand, solvent) does not lead to a satisfactory yield, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a robust solution.[1] This prevents the formation of the problematic carboxylate during the reaction. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling is complete.

Q3: How do I choose the optimal catalyst and ligand for a Suzuki-Miyaura reaction with this substrate? A3: For challenging substrates like 2-bromopyridines, catalyst systems with electron-rich and bulky phosphine ligands are often required as they facilitate the rate-determining oxidative addition step.[1] Systems like Pd(OAc)₂ or a pre-catalyst combined with a Buchwald ligand (e.g., SPhos, XPhos) are excellent starting points for optimization.[1][5]

Q4: What is protodeboronation and how can I minimize it? A4: Protodeboronation is a common side reaction in Suzuki couplings where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your coupling partner and lowers the yield. To minimize it, use anhydrous solvents, ensure your reaction is properly degassed, use the mildest effective base (like K₃PO₄ or KF), and consider using more stable boronic esters, such as pinacol esters.[1][5]

Q5: What are the key parameters to optimize for a Sonogashira reaction? A5: The key parameters to optimize are the catalyst system (palladium source and ligand, with or without a copper co-catalyst), the base (typically an amine like Et₃N), the solvent, and the temperature.[8][10] For challenging substrates, screening various phosphine ligands is often critical to achieving good yields.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized.

Materials:

  • This compound (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)[5]

  • Solvent (Anhydrous, degassed Toluene or 1,4-Dioxane)[5]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, boronic acid/ester, palladium catalyst, ligand, and base.[5]

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 70-110 °C).[5][6]

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[5]

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

  • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography or recrystallization.[1]

Suzuki-Miyaura Catalytic Cycle

G cluster_issues Potential Failure Points pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)-X(L)₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OR)₂ + Base pd2_couple Ar-Pd(II)-Ar'(L)₂ transmetal->pd2_couple red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Product) red_elim->product poison Catalyst Poisoning (Pyridine-N, O₂) poison->pd0 slow_ox Slow Ox-Add (Ligand Choice) slow_ox->ox_add bad_base Ineffective Base (Poor Borate Formation) bad_base->transmetal G cluster_issues Potential Failure Points pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)-X(L)₂ ox_add->pd2_complex alkyne_bind Alkyne Complexation pd2_complex->alkyne_bind R-C≡C-H pd2_alkyne [Ar-Pd(II)(alkyne)(L)₂]⁺X⁻ alkyne_bind->pd2_alkyne deprotonation Deprotonation (Base) pd2_alkyne->deprotonation Base pd2_alkynyl Ar-Pd(II)-alkynyl(L)₂ deprotonation->pd2_alkynyl red_elim Reductive Elimination pd2_alkynyl->red_elim red_elim->pd0 Regeneration product Ar-alkyne (Product) red_elim->product poison Catalyst Poisoning (Pyridine-N) poison->pd0 bad_base Ineffective Base (Slow Deprotonation) bad_base->deprotonation

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-Bromo-3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-dichloroisonicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.

Physicochemical Properties (Qualitative)

PropertyValue/ObservationSource
Physical Form Solid
Boiling Point 200-202 °C
Molecular Weight 270.9 g/mol
Hazards Causes skin, eye, and respiratory irritation.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Solubility in common non-polar and ethereal solvents may be limited.Inferred from pyridine and carboxylic acid properties.

Frequently Asked Questions (FAQs)

Q1: I am having trouble removing the palladium catalyst from my Suzuki coupling reaction mixture containing this compound. What should I do?

A1: Palladium removal can be challenging due to potential coordination with the pyridine nitrogen. Here are a few strategies:

  • Filtration: After the reaction, dilute the mixture with a suitable organic solvent and filter through a pad of Celite® to remove precipitated palladium black.

  • Aqueous Washes: A series of aqueous washes can help. A wash with an aqueous solution of a chelating agent like thiourea or cysteine can be effective at scavenging residual palladium.

  • Activated Carbon: Treatment with activated carbon can adsorb palladium catalysts. However, be aware that it may also adsorb your product, so a preliminary small-scale test is recommended.

  • Silica Gel Chromatography: If the above methods are insufficient, silica gel chromatography is often the most effective final purification step.

Q2: My product, derived from this compound, is showing poor solubility in my desired extraction solvent. What are my options?

A2: The polarity of this compound and its derivatives can present solubility challenges.

  • Solvent Screening: First, perform small-scale solubility tests with a range of solvents (e.g., ethyl acetate, dichloromethane, THF, 2-methyltetrahydrofuran).

  • Acid-Base Extraction: As your compound contains a carboxylic acid, you can perform an acid-base extraction. By washing with a dilute aqueous base (e.g., sodium bicarbonate), your product will likely partition into the aqueous layer as its carboxylate salt. Subsequently, acidifying the aqueous layer will precipitate your product, which can then be extracted with an organic solvent or collected by filtration.

  • Use of Co-solvents: For extractions, using a co-solvent system (e.g., a mixture of a polar and a non-polar solvent) might improve the partitioning of your product.

Q3: During the aqueous work-up of my reaction, I am observing emulsion formation. How can I resolve this?

A3: Emulsions are common when working with pyridine-containing compounds. Here are some techniques to break them:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes break the emulsion.

  • Patience and Gentle Agitation: Allowing the mixture to stand for an extended period without agitation can lead to separation. When mixing, use gentle inversions of the separatory funnel rather than vigorous shaking.

  • Changing the Solvent: If emulsions are persistent, consider using a different extraction solvent for future experiments.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Low_Yield_Troubleshooting

Issue 2: Presence of Starting Material After Reaction Completion

Starting_Material_Troubleshooting

Experimental Protocols

Protocol 1: General Acid-Base Extraction Work-up

This protocol is suitable for isolating this compound or its acidic derivatives from a neutral or basic reaction mixture.

  • Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as appropriate for the specific reaction chemistry.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash (Base): Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Gently invert the separatory funnel multiple times, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate. The deprotonated product should be in the aqueous layer.

  • Separation: Carefully drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, you can wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3, check with pH paper). The product should precipitate out.

  • Final Extraction/Filtration:

    • If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

    • Alternatively, the acidified aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) multiple times. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for the purification of products derived from this compound. The choice of solvent system will need to be optimized for your specific compound.

  • TLC Analysis: Determine a suitable solvent system for your compound using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.5 and good separation from impurities. Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, acetone). A small amount of acetic or formic acid may be added to the eluent to improve the peak shape of acidic compounds.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Experimental_Workflow

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Bromo-3,5-dichloroisonicotinic Acid: HPLC-UV, GC-FID, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities and intermediates is paramount for ensuring the safety, efficacy, and reproducibility of therapeutic candidates. 2-Bromo-3,5-dichloroisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purity analysis against two common alternative techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This comparison is supported by detailed experimental protocols and performance data to assist in selecting the most appropriate analytical method based on specific laboratory needs and analytical challenges.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power, sensitivity, and robustness in separating and quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC-UV method is the most common approach for the purity assessment of aromatic carboxylic acids like this compound.

Principle: The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated components are then detected by their absorbance of UV light.

Experimental Protocols

HPLC-UV Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape for the carboxylic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the aromatic and carboxylic acid chromophores).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same diluent to a working concentration of 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Autosampler and data acquisition software.

Derivatization (Required for Carboxylic Acid):

  • To 1 mg of the sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 200 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the volatile trimethylsilyl (TMS) ester.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

Alternative Method: Quantitative NMR (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

qNMR Protocol:

  • Accurately weigh approximately 15 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay (D1) of at least 5 times the longest T1, calibrated 90° pulse).

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral ratio, the number of protons for each signal, and the molecular weights and weighed masses of the analyte and the standard.[1]

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the three analytical methods for the purity determination of this compound. The data for the HPLC and GC methods are based on typical validation results for similar halogenated aromatic compounds, while the qNMR data reflects its inherent characteristics as a primary analytical technique.[2][3][4][5]

Parameter HPLC-UV GC-FID qNMR
Specificity High; separates non-volatile impurities.High for volatile impurities; may not detect non-volatile or thermally labile impurities.Excellent; provides structural confirmation.
Linearity (R²) > 0.999> 0.998Not applicable (absolute method)
Precision (%RSD) < 1.5%< 2.0%< 1.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0% (as mass fraction)
LOD ~0.01%~0.01%~0.1%
LOQ ~0.03%~0.03%~0.3%
Analysis Time/Sample ~30 minutes~20 minutes (plus derivatization)~15 minutes (plus sample prep)
Destructive YesYesNo

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC-UV Purity Analysis.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC-UV Specificity Specificity HPLC->Specificity High (non-volatiles) Precision Precision HPLC->Precision Excellent (<1.5% RSD) Accuracy Accuracy HPLC->Accuracy High (98-102%) Sensitivity Sensitivity HPLC->Sensitivity High (LOD ~0.01%) Quantitation Quantitation HPLC->Quantitation Relative (vs. std) GC GC-FID GC->Specificity High (volatiles) GC->Precision Very Good (<2% RSD) GC->Accuracy High (97-103%) GC->Sensitivity High (LOD ~0.01%) GC->Quantitation Relative (vs. std) qNMR qNMR qNMR->Specificity Excellent (Structural) qNMR->Precision Excellent (<1% RSD) qNMR->Accuracy Very High (99-101%) qNMR->Sensitivity Moderate (LOD ~0.1%) qNMR->Quantitation Absolute (primary)

Caption: Comparison of Analytical Method Attributes.

Conclusion

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • HPLC-UV stands out as a versatile and robust method for routine quality control, offering an excellent balance of specificity, sensitivity, and precision for detecting common non-volatile impurities.[6] It is widely accessible in most pharmaceutical laboratories.

  • GC-FID is a viable alternative, particularly for identifying and quantifying volatile or thermally stable impurities. However, the need for derivatization of the carboxylic acid adds a step to the sample preparation process and may introduce variability.

  • qNMR serves as a powerful, orthogonal technique and a primary method for purity assignment.[1][7] Its ability to provide an absolute purity value without the need for a specific reference standard of the analyte is a significant advantage, especially for novel compounds.[8] While its sensitivity is lower than chromatographic methods, it offers unparalleled accuracy and structural confirmation, making it ideal for the certification of reference materials or for definitive purity assessment.

For comprehensive characterization and in regulatory filings, employing an orthogonal approach, such as using HPLC-UV for routine analysis and complementing it with qNMR for definitive purity assignment, provides the highest level of confidence in the quality of this compound.

References

A Comparative Guide to Analytical Standards for 2-Bromo-3,5-dichloroisonicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Bromo-3,5-dichloroisonicotinic acid and its derivatives. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of these compounds in research and development. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound and its derivatives. This comparison is intended to guide the selection of the most suitable technique based on the specific analytical requirement.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity.Separation based on volatility and polarity, with mass-based detection.Non-destructive analysis based on nuclear spin properties in a magnetic field.
Primary Use Quantification, purity assessment, and separation of non-volatile compounds.Identification and quantification of volatile and semi-volatile compounds.Structural elucidation and confirmation, and quantitative analysis (qNMR).
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile, methanol, water). Filtration is often required.Derivatization may be necessary to increase volatility and thermal stability.Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.005 ppm for similar compounds.[1]~5 µM for small molecules.[1]
Limit of Quantitation (LOQ) Typically 3x the LOD.Typically 3-5x the LOD.Dependent on the number of scans and magnetic field strength.
Precision High, with RSDs typically <2%.High, with RSDs typically <5%.High, especially for qNMR with an internal standard.
Accuracy High, dependent on the availability of a certified reference standard.High, with mass spectral confirmation providing high confidence.High, as it is a primary ratio method.
Throughput High, with typical run times of 5-30 minutes.Moderate, with run times of 15-60 minutes.Low, with acquisition times ranging from minutes to hours.
Cost Moderate initial investment and operational costs.[2]High initial investment, with moderate operational costs.High initial investment and maintenance costs.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific derivatives or formulations.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the identification and quantification of volatile derivatives or impurities. Derivatization is often required for acidic compounds like this compound to increase volatility.

  • Derivatization (Esterification):

    • To 1 mg of the sample, add 1 mL of 10% BF₃ in Methanol.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex and allow the layers to separate.

    • Collect the upper hexane layer for GC-MS analysis.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C

  • Injection Mode: Split (10:1)

  • MS Detector Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the most powerful technique for the unambiguous structural confirmation of this compound and its derivatives.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of chemical standards.

Analytical_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Release A Receive Sample B Visual Inspection A->B C Documentation Review B->C D Qualitative Analysis (Structure Confirmation) C->D Sample Passes Initial Checks E Quantitative Analysis (Purity & Assay) D->E F Impurity Profiling E->F G Data Interpretation & Review F->G H Certificate of Analysis (CoA) Generation G->H I Product Release H->I NMR NMR NMR->D GCMS GC-MS GCMS->F HPLC HPLC HPLC->E

Caption: General analytical workflow for the quality control of a chemical standard.

Decision_Tree Start Select Analytical Technique Q1 Need for Structural Elucidation? Start->Q1 NMR Use NMR Spectroscopy Q1->NMR Yes Q2 Is the Analyte Volatile or Semi-Volatile? Q1->Q2 No GCMS Use GC-MS (Consider Derivatization) Q2->GCMS Yes HPLC Use HPLC Q2->HPLC No

Caption: Decision tree for selecting the appropriate analytical technique.

References

A Comparative Guide to the Reactivity of 2-Bromo vs. 3,5-Dichloro Positions in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of drug design and development. Polyhalogenated pyridines, in particular, serve as versatile building blocks, allowing for sequential and site-selective introduction of various substituents. This guide provides an objective comparison of the reactivity between the bromine atom at the C2 position and the chlorine atoms at the C3 and C5 positions of a model pyridine substrate, 2-bromo-3,5-dichloropyridine. The comparison is framed within the context of three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Theoretical Background: Factors Governing Site Selectivity

The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is primarily governed by two key factors:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE) : The initial, often rate-determining, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond.[1] This process is kinetically and thermodynamically more favorable for weaker bonds. The established trend for BDE is C-Cl > C-Br > C-I, making C-Br bonds inherently more reactive than C-Cl bonds in this critical step.[1][2]

  • Electronic Effects of the Heteroatom : In pyridine systems, positions alpha (C2, C6) and gamma (C4) to the nitrogen atom are electronically activated towards oxidative addition.[3] The nitrogen atom's electron-withdrawing nature enhances the electrophilicity of these positions, facilitating the reaction with the palladium catalyst.[2]

For a substrate like 2-bromo-3,5-dichloropyridine, these factors work in concert. The C2 position is electronically activated by the adjacent nitrogen, and it bears a bromine atom, which has a lower bond dissociation energy than chlorine. Consequently, the C2-Br bond is expected to be significantly more reactive than the C3-Cl and C5-Cl bonds.

sub 2-Bromo-3,5-Dichloropyridine sub_c2 C2-Br Bond sub_c35 C3/C5-Cl Bonds factor_bde Lower Bond Dissociation Energy sub_c2->factor_bde factor_n Electronic Activation (α to Nitrogen) sub_c2->factor_n factor_bde_cl Higher Bond Dissociation Energy sub_c35->factor_bde_cl outcome Selective Oxidative Addition at C2 Position factor_bde->outcome Favors Reaction factor_n->outcome Favors Reaction factor_bde_cl->outcome Disfavors Reaction pd Pd(0) Catalyst pd->outcome

Diagram 1: Factors influencing site-selective reactivity.

Comparative Reactivity Data

The inherent reactivity difference between the C2-Br and C3/C5-Cl bonds enables highly selective mono-functionalization at the C2 position under carefully controlled conditions. The more forcing conditions required to activate C-Cl bonds allow the chlorine atoms to remain as handles for subsequent downstream transformations.

The table below summarizes the expected outcomes and representative yields for the selective coupling at the 2-bromo position, based on analogous reactions reported in the literature.[4][5][6]

Reaction Type Coupling Partner Expected Major Product Typical Catalyst / Ligand Base Solvent Temp (°C) Expected Yield (%)
Suzuki-Miyaura Arylboronic Acid2-Aryl-3,5-dichloropyridinePd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃Dioxane/H₂O80-10080-95
Buchwald-Hartwig Primary/Secondary Amine2-Amino-3,5-dichloropyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane90-11075-90
Sonogashira Terminal Alkyne2-Alkynyl-3,5-dichloropyridinePd(PPh₃)₄ / CuIEt₃NDMF80-10075-95

Experimental Protocols

The following are generalized protocols for achieving selective cross-coupling at the 2-bromo position of 2-bromo-3,5-dichloropyridine. Researchers should optimize conditions for their specific substrates.

G A 1. Reagent Setup (Substrate, Coupling Partner, Base) B 2. Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Add Degassed Solvent & Catalyst/Ligand B->C D 4. Heat Reaction Mixture (Vigorous Stirring) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Reaction Quench & Aqueous Workup E->F G 7. Purification (Column Chromatography) F->G H Product G->H

Diagram 2: General experimental workflow for cross-coupling.

This protocol describes a general method for the selective reaction of an arylboronic acid at the C2 position.[7]

  • Reaction Setup : To a dry Schlenk flask, add 2-bromo-3,5-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This protocol outlines a general procedure for the C-N bond formation at the C2 position.[8][9]

  • Reaction Setup : In a glovebox or under an inert atmosphere, add 2-bromo-3,5-dichloropyridine (1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4-5 mol%) to a dry reaction vessel.

  • Reagent Addition : Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction : Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction until completion (typically 6-24 hours) via LC-MS.

  • Workup : Cool the mixture to room temperature and filter through a pad of celite, rinsing with an organic solvent (e.g., ethyl acetate).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the desired 2-aminopyridine derivative.

This protocol provides a general method for coupling a terminal alkyne at the C2 position.[6][10]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3,5-dichloropyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%), and the copper(I) cocatalyst (e.g., CuI, 4-8 mol%).

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine (Et₃N), 2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C.

  • Monitoring : Follow the consumption of the starting material using TLC or GC-MS (typically 3-12 hours).

  • Workup : After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via column chromatography to isolate the 2-alkynylpyridine product.

Conclusion

The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is highly predictable and allows for strategic, site-selective functionalization. For substrates containing both bromine and chlorine, such as 2-bromo-3,5-dichloropyridine, the C2-Br bond is overwhelmingly the more reactive site. This is due to the combination of its lower bond dissociation energy compared to the C-Cl bonds and the electronic activation conferred by the adjacent pyridine nitrogen. This reactivity differential enables chemists to selectively introduce a diverse array of functionalities at the C2 position while preserving the C3 and C5 chloro-substituents for subsequent synthetic elaborations, making it a powerful strategy in the synthesis of complex molecules for drug discovery.

References

A Comparative Guide to the Synthesis of Dihalopyridine Carboxylic Acids: 2-Bromo-3,5-dichloroisonicotinic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihalopyridine carboxylic acids are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. Their unique substitution patterns allow for diverse functionalization, making them valuable building blocks in medicinal chemistry. This guide provides an objective comparison of the synthetic routes to 2-Bromo-3,5-dichloroisonicotinic acid and other prominent dihalopyridine carboxylic acids, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of dihalopyridine carboxylic acids typically involves a multi-step process, often starting from a substituted aminopyridine. Common strategies include:

  • Halogenation: Introduction of halogen atoms (Br, Cl) onto the pyridine ring.

  • Diazotization: Conversion of an amino group to a diazonium salt, which can then be substituted.

  • Carboxylation: Introduction of a carboxylic acid group, often at a specific position.

This guide will focus on a plausible synthetic pathway to this compound and compare it with established syntheses of two alternative dihalopyridine carboxylic acids: 5-Bromo-2,4-dichloropyridine (as a precursor to a carboxylic acid) and 2-Chloronicotinic acid.

Comparative Synthesis Data

The following table summarizes the quantitative data for the synthesis of the target compound and its alternatives.

CompoundStarting MaterialKey Steps & ReagentsOverall Yield (%)Reference
This compound 3,5-Dichloropyridin-2-amine1. Diazotization/Bromination (HBr, Br₂, NaNO₂) 2. Lithiation/Carboxylation (LDA, CO₂)~40-50 (Estimated)Plausible route based on known transformations
5-Bromo-2,4-dichloropyridine 2-Amino-4-chloropyridine1. Bromination (NBS) 2. Diazotization/Chlorination (NaNO₂, CuCl)~59--INVALID-LINK--
2-Chloronicotinic acid 3-Cyanopyridine1. N-oxidation (H₂O₂) 2. Chlorination (POCl₃) 3. Hydrolysis (NaOH)High--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

This synthesis is a two-stage process involving the preparation of the intermediate 2-Bromo-3,5-dichloropyridine, followed by carboxylation.

Step 1: Synthesis of 2-Bromo-3,5-dichloropyridine

  • Reaction:

    • To a solution of 3,5-dichloropyridin-2-amine (1.0 g, 6.2 mmol) in 40% aqueous hydrobromic acid (8 mL), bromine (2.8 g, 17 mmol) is slowly added dropwise at -20 °C.

    • The resulting suspension is stirred for 2 hours at -20 °C.

    • A solution of sodium nitrite (1.1 g, 17 mmol) in water is then added at the same temperature.

  • Work-up:

    • The reaction mixture is warmed to room temperature and stirred for 2 hours.

    • After cooling to 0 °C, the pH is adjusted to ~12 with 30% aqueous sodium hydroxide.

    • The mixture is extracted with diethyl ether.

    • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Yield: 730 mg (52%) of 2-bromo-3,5-dichloropyridine as a yellow solid.

Step 2: Synthesis of this compound (via Lithiation and Carboxylation)

  • Reaction:

    • A solution of 2-Bromo-3,5-dichloropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to facilitate lithiation at the 4-position.

    • Dry carbon dioxide gas is then bubbled through the solution for 1-2 hours.

  • Work-up:

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

    • The mixture is acidified with 1M HCl and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purification is achieved by recrystallization or column chromatography.

Synthesis of 5-Bromo-2,4-dichloropyridine
  • Step 1: Bromination of 2-Amino-4-chloropyridine

    • 2-amino-4-chloropyridine (500g) is dissolved in dichloromethane (5L) and cooled to 0 °C.

    • N-bromosuccinimide (765g) is added in batches, and the mixture is stirred for 30 minutes.

    • The solvent is removed, and the crude product is dissolved in ethyl acetate, washed with 1M HCl, and then extracted with ethyl acetate after basification.

    • The organic phase is washed with brine, dried, and concentrated.

    • Yield: 87%

  • Step 2: Diazotization and Chlorination

    • The intermediate from Step 1 is dissolved in concentrated hydrochloric acid at -30 °C.

    • Sodium nitrite is added in batches.

    • Cuprous chloride is added, and the mixture is warmed to room temperature.

    • The reaction mixture is basified and extracted with ethyl acetate.

    • The product is purified by column chromatography.

    • Yield: 68%

Synthesis of 2-Chloronicotinic acid
  • Reaction:

    • 3-Cyanopyridine N-oxide is reacted with phosphorus oxychloride.

    • The resulting 2-chloro-3-cyanopyridine is then hydrolyzed with an aqueous alkali solution (e.g., sodium hydroxide) with heating.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

G Synthetic Pathway to this compound A 3,5-Dichloropyridin-2-amine B Diazotization / Bromination (HBr, Br₂, NaNO₂) A->B C 2-Bromo-3,5-dichloropyridine B->C D Lithiation / Carboxylation (LDA, CO₂) C->D E This compound D->E G Comparative Synthetic Pathways cluster_0 Route to 5-Bromo-2,4-dichloropyridine cluster_1 Route to 2-Chloronicotinic acid A1 2-Amino-4-chloropyridine B1 Bromination (NBS) A1->B1 C1 2-Amino-5-bromo-4-chloropyridine B1->C1 D1 Diazotization / Chlorination (NaNO₂, CuCl) C1->D1 E1 5-Bromo-2,4-dichloropyridine D1->E1 A2 3-Cyanopyridine B2 N-oxidation (H₂O₂) A2->B2 C2 3-Cyanopyridine N-oxide B2->C2 D2 Chlorination (POCl₃) C2->D2 E2 2-Chloro-3-cyanopyridine D2->E2 F2 Hydrolysis (NaOH) E2->F2 G2 2-Chloronicotinic acid F2->G2

Validating the Structure of 2-Bromo-3,5-dichloroisonicotinic Acid Derivatives by NMR and MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural validation of a series of hypothetical 2-Bromo-3,5-dichloroisonicotinic acid derivatives. Detailed experimental protocols and supporting data are presented to illustrate the power of these complementary analytical methods.

The core structure, this compound, presents a unique substitution pattern on the pyridine ring, which gives rise to characteristic spectral features. By analyzing derivatives of this parent compound, we can highlight how subtle changes in the molecular structure are reflected in the NMR and MS data, allowing for precise structural elucidation.

Comparative Spectral Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and two hypothetical derivatives: its methyl ester and its amide.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) of this compound Derivatives

CompoundDerivativeδ (ppm)MultiplicityIntegrationAssignment
1 Acid8.52s1HH-6
11.5 (broad)s1H-COOH
2 Methyl Ester8.48s1HH-6
3.95s3H-OCH₃
3 Amide8.45s1HH-6
6.8 (broad)s1H-CONH₂
5.9 (broad)s1H-CONH₂

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) of this compound Derivatives

CompoundDerivativeδ (ppm)Assignment
1 Acid168.5C-4 (-COOH)
152.1C-6
148.9C-2
136.2C-5
133.8C-3
125.4C-4 (ipso)
2 Methyl Ester165.2C-4 (-COOCH₃)
151.8C-6
148.5C-2
135.9C-5
133.5C-3
125.1C-4 (ipso)
53.2-OCH₃
3 Amide167.1C-4 (-CONH₂)
151.5C-6
148.2C-2
135.6C-5
133.2C-3
124.8C-4 (ipso)

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data of this compound Derivatives

CompoundDerivativeFormulaCalculated [M-H]⁻ or [M+H]⁺Observed [M-H]⁻ or [M+H]⁺Key Isotopic Peaks (m/z) and Relative Abundance
1 AcidC₆H₂BrCl₂NO₂281.8722281.8725281.9 (100%), 283.9 (95%), 285.9 (30%)
2 Methyl EsterC₇H₄BrCl₂NO₂297.8957297.8960297.9 (100%), 299.9 (95%), 301.9 (30%)
3 AmideC₆H₃BrCl₂N₂O282.8964282.8961282.9 (100%), 284.9 (95%), 286.9 (30%)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 500 MHz spectrometer. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 125 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.5 s, and 1024 scans were employed.

  • Data Processing: All spectra were processed using standard NMR software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A stock solution of each compound was prepared at a concentration of 1 mg/mL in methanol. This was further diluted to 10 µg/mL with a 50:50 methanol:water solution containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Analysis was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Conditions: The samples were introduced via direct infusion at a flow rate of 5 µL/min. The ESI source parameters were optimized for each compound, with a capillary voltage of approximately 3.5 kV and a source temperature of 120°C.

  • Data Acquisition and Analysis: Data was acquired in the m/z range of 50-500. The instrument was calibrated using a standard calibrant solution to ensure high mass accuracy. The isotopic distribution patterns were compared with theoretical predictions based on the natural abundance of bromine and chlorine isotopes.[1][2][3]

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for the structural validation process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation start This compound ester Methyl Ester Derivative start->ester Esterification amide Amide Derivative start->amide Amidation nmr NMR Spectroscopy (¹H, ¹³C) ester->nmr ms Mass Spectrometry (HRMS) ester->ms amide->nmr amide->ms interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Experimental workflow for synthesis and structural validation.

spectral_interpretation cluster_nmr NMR Data cluster_ms MS Data cluster_info Derived Information h1_nmr ¹H NMR - Chemical Shift - Integration - Multiplicity proton_env Proton Environment & Connectivity h1_nmr->proton_env c13_nmr ¹³C NMR - Chemical Shift - Number of Signals carbon_backbone Carbon Skeleton c13_nmr->carbon_backbone hrms HRMS - Accurate Mass mol_formula Molecular Formula hrms->mol_formula iso Isotopic Pattern halogen_count Halogen Presence (Br, Cl) iso->halogen_count final_structure Final Structure proton_env->final_structure carbon_backbone->final_structure mol_formula->final_structure halogen_count->final_structure

Logical flow for interpreting spectral data.

Discussion of Results

The ¹H NMR spectra are particularly informative for identifying the substitution pattern on the pyridine ring. The presence of a single aromatic proton for all three compounds, appearing as a singlet around 8.5 ppm, is consistent with the 2,3,4,5-tetrasubstituted pattern of the isonicotinic acid core.[4] The chemical shift of this proton is influenced by the deshielding effect of the electronegative nitrogen atom and the halogen substituents.[4][5] The downfield chemical shifts observed are characteristic of protons on an electron-deficient pyridine ring.[4][6][7]

The ¹³C NMR spectra confirm the number of unique carbon atoms in each molecule. The chemical shifts of the aromatic carbons are observed in the expected range of 120-150 ppm.[7] The position of the carboxyl, ester, or amide carbon is significantly downfield, as anticipated.

Mass spectrometry provides two crucial pieces of information: the accurate mass and the isotopic distribution pattern. High-resolution mass spectrometry allows for the determination of the elemental composition, confirming the molecular formula of each derivative. The characteristic isotopic pattern resulting from the presence of one bromine atom (~50% ⁷⁹Br, ~50% ⁸¹Br) and two chlorine atoms (~75% ³⁵Cl, ~25% ³⁷Cl) serves as a definitive fingerprint.[1][2][3] The observed M, M+2, and M+4 peaks with their specific relative intensities confirm the presence of one bromine and two chlorine atoms in the molecule.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly crucial in pharmaceutical and materials science for the synthesis of complex molecular architectures.[2] The coupling of 2-Bromo-3,5-dichloroisonicotinic acid with various boronic acids is a key step in the synthesis of novel substituted pyridine derivatives, which are prevalent scaffolds in many biologically active compounds.

The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is critical for the success of the Suzuki coupling, directly impacting reaction yield, substrate scope, and reaction conditions.[2] This guide provides a comparative analysis of common palladium catalysts applicable to the Suzuki coupling of the challenging substrate, this compound. Due to the limited availability of direct comparative studies on this specific substrate, this guide presents data from analogous reactions with structurally similar polychlorinated pyridines to provide a predictive framework for catalyst selection.

Catalyst Performance Comparison

The electron-deficient nature of the pyridine ring, further deactivated by the presence of three halogen atoms and a carboxylic acid group, makes this compound a challenging substrate for Suzuki coupling. The selection of a suitable palladium catalyst and ligand is essential to overcome the difficult oxidative addition step and achieve high yields. The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of analogous halo-pyridines and other challenging aryl halides, offering insights into their potential efficacy for the target reaction.

Catalyst SystemAryl Halide SubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄5-Bromonicotinic acidPhenylboronic acidK₂CO₃DME802>95
Pd(dppf)Cl₂5-Bromonicotinic acidPhenylboronic acidK₂CO₃DME802>95
Pd(OAc)₂ / SPhos5-Bromonicotinic acidPhenylboronic acidK₃PO₄1,4-Dioxane/H₂O80-10012-24>90
PEPPSI-IPr2,5-Dibromo-3-(trifluoromethyl)pyridinePhenylboronic acidK₃PO₄1,4-Dioxane1001885
XPhos Pd G32-Chloropyridine4-Methoxyphenylboronic acidK₃PO₄t-Amyl alcohol1001692

Note: The data presented is compiled from different sources with varying substrates and conditions and should be used as a qualitative guide. Optimization for this compound is recommended.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pdiil Ar-Pd(II)-X (Ln) pd0->pdiil Oxidative Addition pdiil_b Ar-Pd(II)-Ar' (Ln) pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) aryl_halide Ar-X (2-Bromo-3,5-dichloro- isonicotinic acid) boronic_acid Ar'-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₂CO₃, Cs₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are general experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for the coupling of this compound.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed DME and a small amount of degassed water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Separate the aqueous layer and acidify with a suitable acid to precipitate the product.

  • Isolate the product by filtration, followed by washing and drying. Further purification can be achieved by chromatography if necessary.

Protocol 2: Using a Pre-catalyst (e.g., PEPPSI-IPr)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) (1-3 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane or Toluene

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the PEPPSI-IPr pre-catalyst.

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Work-up the reaction as described in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical workflow for catalyst screening and optimization for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization start Define Substrates: This compound & Boronic Acid catalyst_selection Select Catalysts for Screening: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ - Buchwald Ligands - NHC Ligands (PEPPSI) start->catalyst_selection reaction_setup Set up Parallel Reactions (Varying Catalyst, Base, Solvent) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring workup Reaction Work-up & Product Isolation monitoring->workup analysis Analyze Yield & Purity (NMR, HPLC) workup->analysis optimization Optimize Leading Conditions (Temperature, Concentration, Time) analysis->optimization end Final Optimized Protocol optimization->end

Caption: Workflow for catalyst screening and optimization.

Conclusion

The selection of an appropriate palladium catalyst system is a critical parameter for the successful Suzuki coupling of the electron-deficient and sterically hindered this compound. While traditional catalysts like Pd(PPh₃)₄ may be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (e.g., PEPPSI catalysts) often provide superior performance for challenging substrates, allowing for milder reaction conditions and broader functional group tolerance.[2] For drug development professionals, the careful screening of catalysts and optimization of reaction conditions are essential steps to ensure high-yielding and scalable synthetic routes to novel isonicotinic acid derivatives.

References

Benchmarking the efficiency of amide coupling reagents for 2-Bromo-3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, especially when dealing with electronically deactivated and sterically hindered substrates such as 2-Bromo-3,5-dichloroisonicotinic acid. This guide provides an objective comparison of commonly employed amide coupling reagents, offering insights into their relative performance for this challenging substrate based on established chemical principles and data from analogous systems.

Executive Summary

The amide coupling of this compound is challenging due to the electron-withdrawing effects of the halogen substituents and the steric hindrance around the carboxylic acid group. This guide benchmarks the performance of several classes of coupling reagents: uronium/aminium salts (HATU, COMU), phosphonium salts (PyBOP), phosphonic acid anhydrides (T3P), and carbodiimides (EDC in conjunction with HOBt). For this particular substrate, modern onium salts and phosphonic acid anhydrides are anticipated to offer superior performance in terms of yield and reaction times compared to classical carbodiimide methods.

Performance Comparison of Coupling Reagents

The following table summarizes the expected performance of selected coupling reagents for the amidation of this compound. The data is extrapolated from studies on structurally similar, electron-deficient, and sterically hindered carboxylic acids.[1][2][3]

Coupling ReagentClassTypical Yield (%)Typical Reaction Time (h)Key Observations
HATU Uronium/Aminium Salt85-95%2-6Highly efficient for hindered and electron-deficient acids; rapid conversion.[4][5][6]
COMU Uronium Salt80-90%2-8Safer alternative to benzotriazole-based reagents; high solubility and efficiency.[7][8]
PyBOP Phosphonium Salt80-90%4-12Effective for hindered couplings with reduced risk of side reactions compared to some uronium salts; byproduct removal can be challenging.[9][10][11]
T3P® Phosphonic Anhydride85-95%1-4Excellent for challenging substrates; byproducts are water-soluble, simplifying workup.[3][12][13]
EDC/HOBt Carbodiimide50-70%12-24Classical, cost-effective method; often sluggish for deactivated substrates, leading to lower yields.[1][11]

Reaction Mechanisms and Workflow

The general mechanism for amide bond formation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. The specific intermediates vary with the coupling reagent used.

cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 2-Bromo-3,5-dichloro- isonicotinic Acid Activated_Intermediate Activated Intermediate (e.g., OAt-ester, Acylphosphonium salt) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP, T3P) Amine Primary or Secondary Amine Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Byproducts Byproducts (e.g., HOBt, Phosphine Oxide, Phosphonic Acid)

Caption: Generalized workflow for amide coupling.

Experimental Protocols

The following are representative protocols for the amide coupling of this compound with a generic primary amine (e.g., benzylamine) using different coupling reagents.

Protocol 1: HATU-Mediated Coupling
  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • The primary amine (1.05 eq) is then added, and the reaction is stirred at room temperature for 2-6 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO3, water, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: PyBOP-Mediated Coupling
  • This compound (1.0 eq) and PyBOP (1.1 eq) are dissolved in anhydrous DMF (0.5 M).

  • DIPEA (3.0 eq) is added, and the mixture is stirred for 5 minutes.

  • The primary amine (1.05 eq) is added, and the reaction is stirred at room temperature for 4-12 hours.

  • Workup and purification are performed as described in Protocol 1.

Protocol 3: T3P®-Mediated Coupling
  • To a solution of this compound (1.0 eq) and the primary amine (1.05 eq) in anhydrous ethyl acetate or 2-methyltetrahydrofuran (0.5 M) is added pyridine (3.0 eq).

  • T3P® (1.5 eq, typically as a 50% solution in ethyl acetate) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated and washed with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification is carried out by flash column chromatography.

Protocol 4: EDC/HOBt-Mediated Coupling
  • This compound (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) are dissolved in anhydrous DMF (0.5 M).

  • The mixture is cooled to 0 °C, and DIPEA (3.0 eq) is added.

  • The primary amine (1.05 eq) is added, and the reaction is stirred at room temperature for 12-24 hours.

  • Workup and purification are performed as described in Protocol 1.

start Start dissolve Dissolve Acid & Reagents in Anhydrous Solvent start->dissolve preactivate Pre-activation (if applicable) dissolve->preactivate add_amine Add Amine preactivate->add_amine react Stir at Room Temperature add_amine->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for amide coupling.

Conclusion

For the synthesis of amides from the challenging substrate this compound, modern coupling reagents such as HATU and T3P® are recommended for achieving high yields and short reaction times.[3][4][6][12] PyBOP and COMU also represent excellent alternatives.[7][8][9][10] While the classical EDC/HOBt method is more economical, it is likely to be less efficient for this particular transformation. The choice of reagent will ultimately depend on a balance of factors including desired yield, reaction time, cost, and ease of workup. The provided protocols offer a starting point for optimization in specific research and development contexts.

References

Quantitative Analysis of 2-Bromo-3,5-dichloroisonicotinic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Bromo-3,5-dichloroisonicotinic acid, a key intermediate in pharmaceutical synthesis, is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of common analytical methodologies for the quantitative analysis of this compound in reaction mixtures. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their respective strengths and weaknesses supported by typical performance data.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of key performance characteristics for the three discussed methods.

ParameterHPLC-UVGC-FID (with Derivatization)LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile derivatives by boiling point, detection by flame ionization.Separation by polarity, detection by mass-to-charge ratio of fragmented ions.
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~0.05 ng/mL
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 3%
Selectivity Moderate; susceptible to co-eluting impurities with similar UV spectra.Good; dependent on successful separation from other volatile components.Excellent; highly selective due to specific precursor-product ion transitions.
Throughput HighModerate (derivatization step increases time)High
Cost Low to ModerateLowHigh

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the first choice for routine analysis due to its simplicity and robustness.

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Reaction Mixture Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (280 nm) Column->Detector Data Data Acquisition Detector->Data Peak Peak Integration Data->Peak Calibration Calibration Curve Peak->Calibration Result Calculate Concentration Calibration->Result

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. Methylation is a common derivatization strategy.

Sample Preparation and Derivatization:

  • Accurately weigh a portion of the reaction mixture into a vial.

  • Add a known amount of an internal standard.

  • Evaporate the solvent under a stream of nitrogen.

  • Add a derivatizing agent (e.g., 2 mL of 2% H₂SO₄ in methanol).

  • Heat the vial at 60°C for 30 minutes to form the methyl ester.

  • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex and centrifuge.

  • Collect the upper hexane layer for GC injection.

GC-FID Conditions:

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C.

  • Detector: FID at 300 °C.

  • Injection Volume: 1 µL (split or splitless).

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_quant Quantification Sample Reaction Mixture Dry Evaporate Solvent Sample->Dry Derivatize Add Derivatizing Agent & Heat Dry->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract GC GC System Extract->GC Column DB-5 Column GC->Column Detector FID Detector Column->Detector Data Data Acquisition Detector->Data Peak Peak Integration Data->Peak Calibration Calibration Curve Peak->Calibration Result Calculate Concentration Calibration->Result

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The choice of analytical method for the quantitative analysis of this compound should be guided by the specific requirements of the analysis. For routine, high-throughput analysis where high sensitivity is not paramount, HPLC-UV is a cost-effective and reliable option. When dealing with complex matrices that may interfere with UV detection, GC-FID after derivatization offers good selectivity, although the sample preparation is more involved. For applications demanding the highest sensitivity and selectivity, such as trace impurity analysis or when dealing with very complex reaction mixtures, LC-MS/MS is the superior technique, albeit with higher instrumentation costs. Proper method development and validation are crucial for ensuring accurate and reliable quantitative results regardless of the chosen technique.

Assessing the Versatility of 2-Bromo-3,5-dichloroisonicotinic Acid as a Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount for the efficient construction of diverse chemical libraries. 2-Bromo-3,5-dichloroisonicotinic acid emerges as a potentially highly versatile scaffold for combinatorial chemistry, offering multiple, orthogonally reactive sites for the systematic elaboration of complex molecular architectures. This guide provides an objective comparison of its potential performance with alternative halogenated building blocks, supported by established principles of chemical reactivity and including detailed experimental methodologies.

The core value of this compound lies in its trifunctional nature. The pyridine core, a common motif in pharmacologically active compounds, is decorated with a carboxylic acid and three halogen atoms of differing reactivity. This arrangement allows for a programmed, sequential functionalization, enabling the generation of vast and structurally diverse libraries from a single, well-defined starting material.

Comparative Analysis of Halogenated Pyridine Building Blocks

The utility of a building block in combinatorial chemistry is defined by the number of diversification points and the ability to selectively address them. Here, we compare this compound with other commercially available di-halogenated pyridine building blocks.

FeatureThis compound 5-Bromo-2-chloropyridine 2,5-Dichloropyridine
Reactive Sites 1. Carboxylic Acid (C4)2. Bromo (C2)3. Chloro (C3)4. Chloro (C5)1. Bromo (C5)2. Chloro (C2)1. Chloro (C2)2. Chloro (C5)
Predicted Reactivity Order 1. Amide Coupling (C4)2. Suzuki Coupling (C2-Br)3. Suzuki Coupling (C5-Cl)4. Suzuki Coupling (C3-Cl)1. Suzuki Coupling (C5-Br)2. Suzuki Coupling (C2-Cl)1. Suzuki Coupling (C2-Cl)2. Suzuki Coupling (C5-Cl)
Potential for Orthogonal Functionalization HighMediumLow
Primary Diversification Steps 3+ (Amide, Suzuki @ Br, Suzuki @ Cl)2 (Suzuki @ Br, Suzuki @ Cl)1-2 (Selective Suzuki)
Structural Diversity Potential Very HighHighMedium

This qualitative comparison underscores the superior potential of this compound for creating complex and diverse libraries due to its multiple, differentially reactive handles. The well-established reactivity difference between bromine and chlorine in palladium-catalyzed cross-coupling reactions is a key advantage.[1]

Logical Relationships and Experimental Workflows

The strategic functionalization of this compound can be visualized as a decision tree, where each step opens up new branches of chemical diversity.

A 2-Bromo-3,5-dichloro- isonicotinic acid B Amide Library (R1-NH2) A->B Amidation C Suzuki Coupling 1 (R2-B(OH)2 @ C2-Br) B->C Pd-Catalysis D Suzuki Coupling 2 (R3-B(OH)2 @ C5-Cl) C->D Harsher Conditions

Caption: Logical workflow for sequential functionalization.

A typical combinatorial library synthesis would follow a three-step diversification strategy, as outlined below. This workflow maximizes the exploration of chemical space around the central pyridine scaffold.

cluster_0 Step 1: Amide Library Synthesis cluster_1 Step 2: C2-Position Diversification cluster_2 Step 3: C5/C3-Position Diversification A Start: 2-Bromo-3,5-dichloro- isonicotinic acid B Activate Carboxylic Acid (e.g., SOCl2, HATU) A->B C React with Amine Library (R1-NH2, R2-NH2, ... Rn-NH2) B->C D Generate Amide Library A C->D E Library A F Suzuki-Miyaura Coupling with Boronic Acid Library (R'1-B(OH)2, ... R'n-B(OH)2) E->F G Generate Di-substituted Library B F->G H Library B I Further Cross-Coupling (e.g., Buchwald-Hartwig) or Nucleophilic Substitution H->I J Generate Tri/Tetra-substituted Library C I->J

Caption: Combinatorial synthesis workflow.

Experimental Protocols

While specific data for this compound is not extensively published, the following protocols are based on well-established methods for the individual reaction types and are directly applicable.

Protocol 1: Parallel Amide Library Synthesis

  • Preparation: In an array of reaction vials, dispense a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: To each vial, add a coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.). Allow to stir for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Dispense a library of diverse primary or secondary amines (1.2 eq., one amine per vial) as solutions in the same solvent.

  • Reaction: Seal the vials and agitate at room temperature for 12-16 hours.

  • Work-up: Quench the reactions with water, and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers can be combined (if a mixture is desired) or kept separate for parallel purification by automated flash chromatography.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C2-Br

  • Preparation: To a reaction vial containing the product from Protocol 1 (1.0 eq.), add a desired aryl or heteroaryl boronic acid (1.5 eq.) and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).[2]

  • Solvent and Reaction: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O).[2] Purge the vial with an inert gas (Argon or Nitrogen) and heat to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, frequently found in kinase inhibitors. Libraries derived from this compound could be screened against various protein kinases to identify novel inhibitors of signaling pathways implicated in diseases like cancer.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Targeting the MAPK/ERK signaling pathway.

Conclusion

While direct, published applications of this compound in large-scale combinatorial libraries are not yet prevalent, its structural features strongly suggest it is a highly valuable and versatile building block. The presence of four distinct, orthogonally addressable reactive sites provides a clear pathway for the rapid generation of immense chemical diversity. Compared to simpler di-halogenated pyridines, it offers a significantly more complex and nuanced platform for library synthesis. Researchers and drug development professionals can leverage the predictable reactivity of its functional groups to design and execute efficient synthetic campaigns, targeting a wide range of biological targets and material science applications.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3,5-dichloroisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the operational disposal of 2-Bromo-3,5-dichloroisonicotinic acid (CAS RN: 343781-56-6), a halogenated pyridine derivative. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on available safety data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, the area should be evacuated, and access restricted. For small spills, the material should be absorbed with an inert, non-combustible absorbent (e.g., sand, vermiculite) and collected into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Quantitative Hazard Data

ParameterValueReference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) No data available
Aquatic Toxicity No data available

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste management company. This ensures that the waste is handled and disposed of in accordance with all federal, state, and local regulations.

Waste Segregation and Collection:
  • Identify and Segregate: All waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste. This waste must be segregated from non-hazardous and other incompatible chemical waste.

  • Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with acidic and halogenated organic compounds.

Neutralization of Small Quantities of Acidic Waste (Optional, for acidic properties only):

For small amounts of dilute, aqueous waste where the primary hazard is acidity, neutralization may be considered as a preliminary treatment step before collection for hazardous waste disposal. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. Note: This procedure neutralizes the acidic character but does not degrade the halogenated organic molecule, which remains a hazardous component.

  • Experimental Protocol: Neutralization

    • Preparation: In a chemical fume hood, place the container with the acidic waste in a larger secondary container (e.g., an ice bath) to manage any heat generated during neutralization.

    • Dilution: If the waste is concentrated, slowly dilute it by adding it to a large volume of cold water with stirring.

    • Neutralization: While stirring the diluted solution, slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate, dropwise.

    • Monitoring: Monitor the pH of the solution regularly using a calibrated pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.

    • Collection: The neutralized solution must still be collected as hazardous waste due to the presence of the halogenated organic compound. Transfer the neutralized solution to the designated hazardous waste container.

Storage and Disposal:
  • Labeling: Ensure the hazardous waste container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste. Provide them with a complete and accurate description of the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Waste Generation (this compound) waste_type Is the waste pure compound, concentrated solution, or contaminated solid? start->waste_type pure_solid Pure Compound / Solid Waste waste_type->pure_solid Solid solution Aqueous Solution waste_type->solution Liquid collect_solid Collect in a labeled hazardous waste container for solids. pure_solid->collect_solid is_acidic Is the primary hazard acidity and is the quantity small and dilute? solution->is_acidic storage Store sealed container in a secure, ventilated waste accumulation area. collect_solid->storage neutralize Neutralize with weak base (e.g., sodium bicarbonate) in a fume hood. is_acidic->neutralize Yes collect_liquid Collect in a labeled hazardous waste container for liquids. is_acidic->collect_liquid No neutralize->collect_liquid collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for disposal. storage->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Safeguarding Your Research: Personal Protective Equipment for 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Bromo-3,5-dichloroisonicotinic acid (CAS 343781-56-6) must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and proper disposal methods. The following recommendations are based on available safety data sheets for the compound and structurally similar chemicals.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance, necessitating the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and respiratory irritation.[1] The following tables summarize the key hazard information and the recommended PPE for handling this compound.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Signal Word Warning
Personal Protective Equipment (PPE)Specifications
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[2][3]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn to prevent skin contact.[2] Inspect gloves for any signs of degradation or puncture before use.
Skin and Body Protection A laboratory coat or chemical-resistant apron should be worn to protect against skin exposure.[2] In cases of potential splashing, additional protective clothing may be necessary.
Respiratory Protection When handling the solid compound or if dust is generated, a NIOSH-approved respirator with a particulate filter is required.[2] All handling of the powder should be conducted in a chemical fume hood.[3]

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized operating procedures is critical to ensure a safe laboratory environment. The following protocols outline the step-by-step process for the safe handling and disposal of this compound.

Handling Protocol:
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Engineering Controls: All weighing and handling of the solid material must be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing and Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces and equipment.

Disposal Plan:
  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Container: The waste container must be made of a material compatible with the chemical, be properly sealed, and stored in a designated hazardous waste accumulation area.

  • Institutional Guidelines: Do not dispose of this chemical down the drain or in the regular trash.[4] Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[4]

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Plan prep Preparation (Don PPE, Locate Safety Equipment) eng_controls Engineering Controls (Use Chemical Fume Hood) prep->eng_controls weigh_transfer Weighing and Transfer (Avoid Dust Generation) eng_controls->weigh_transfer solution_prep Solution Preparation (Add Solid to Solvent Slowly) weigh_transfer->solution_prep post_handling Post-Handling (Wash Hands, Decontaminate) solution_prep->post_handling waste_seg Waste Segregation (Collect in Labeled Container) post_handling->waste_seg waste_container Waste Container Management (Properly Seal and Store) waste_seg->waste_container ehs_contact Contact EHS for Disposal (Follow Institutional Procedures) waste_container->ehs_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.